2-Amino-6-chloro-3-formylchromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVPLUXLQEQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351013 | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-77-9 | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-6-chloro-3-formylchromone CAS number 68301-77-9
An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone
CAS Number: 68301-77-9
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and biological significance, presenting data in a structured and accessible format.
Physicochemical Properties
This compound is a chromone derivative characterized by its amino and formyl functional groups which enhance its reactivity.[1][2] Its chlorinated structure provides advantages in stability and reactivity, making it a valuable intermediate in various synthetic applications.[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 68301-77-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₆ClNO₃ | [1][3][4][6] |
| Molecular Weight | 223.61 g/mol | [1][3][4][6] |
| IUPAC Name | 2-Amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde | [4] |
| Synonyms | 2-Amino-6-chlorochromone-3-carboxaldehyde, 2-Amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [1][5] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1][2][5] |
| Melting Point | 290 °C (with decomposition) | [1][2][5] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage | Store at room temperature | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 2: Summary of Available Spectroscopic Data
| Technique | Status | Source |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [7] |
| IR | Data cited in literature for similar compounds | [8] |
| UV-Vis | Data cited in literature for similar compounds | [8] |
| Mass Spec. | HRMS data available for derivatives | [9] |
Synthesis and Experimental Protocols
The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxy acetophenones.[8] Another established route to 2-aminochromone-3-carboxaldehydes involves the chemical transformation of chromone-3-carbonitriles.[10]
Experimental Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized method for the synthesis of substituted 3-formylchromones based on established procedures.[8] The starting material for this compound would be 2-amino-5-chloro-2'-hydroxyacetophenone.
Objective: To synthesize this compound.
Materials:
-
2-Amino-5-chloro-2'-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
With vigorous stirring, add the substituted 2-hydroxyacetophenone (0.01 mol) to the cooled DMF.
-
Slowly add phosphorus oxychloride (0.025 mol) to the mixture while maintaining the low temperature. A thick, colored mass may form.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
A solid product should precipitate. Collect the solid by filtration.
-
Wash the solid with water and then crystallize it from a suitable solvent, such as ethanol, to yield the purified 3-formylchromone product.
Diagram 1: Synthesis Workflow via Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis of the target chromone.
Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis due to its multiple reactive sites.[1][2] The formyl group readily participates in condensation reactions, while the chromone ring system can be involved in cyclization and other transformations.[1][2]
Key Reactions:
-
Knoevenagel Condensation: The formyl group reacts with active methylene compounds to form 3-vinylchromones, which are precursors to various bioactive molecules.[11]
-
Schiff Base Formation: The aldehyde can react with primary amines to form imines (Schiff bases), which can be further modified or used as ligands.
-
Heterocycle Synthesis: The compound serves as a precursor for synthesizing fused heterocyclic systems, such as chromeno[2,3-b]pyridines, through reactions like the Friedländer annulation.[10]
-
Multi-Component Reactions (MCRs): As a versatile substrate, it can be used in MCRs to generate complex molecular scaffolds in a single step.[12]
Diagram 2: Reactivity Pathways
Caption: Major reaction pathways for the title compound.
Experimental Protocol 2: Knoevenagel Condensation
This is a representative protocol for the reaction of a 3-formylchromone with an active methylene compound, such as malononitrile.[11]
Objective: To synthesize a 3-vinylchromone derivative.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, cyanoacetic acid)
-
Solvent (e.g., distilled water or pyridine)
-
Catalyst (optional, e.g., DABCO, or none needed for water)
Procedure:
-
In a reaction vessel, dissolve or suspend this compound (1 equivalent) in the chosen solvent (e.g., distilled water).
-
Add the active methylene compound (1 equivalent).
-
If required, add a catalytic amount of a base like DABCO. For reactions in water, a catalyst may not be necessary.
-
Heat the mixture to 90-100 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the product with cold solvent and dry to obtain the 3-vinylchromone derivative.
Biological and Industrial Applications
The chromone scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[10][13][14] this compound is a key intermediate for compounds targeting various conditions.[1]
Table 3: Summary of Biological Activities and Applications
| Area | Activity / Application | Reference(s) |
| Pharmaceuticals | Intermediate for agents targeting inflammatory and cancerous conditions. | [1] |
| Precursor for potential antimicrobial and anti-inflammatory agents. | [1][2] | |
| Derivatives show tumor cell-specific cytotoxicity. | [13][15] | |
| Related compounds show anti-Helicobacter pylori and urease inhibitory activity. | [13][15] | |
| Material Science | Used in the development of fluorescent probes for biological imaging. | [1] |
| Applied in creating advanced materials like polymers and coatings. | [1] | |
| Organic Synthesis | A versatile building block for constructing complex organic molecules and heterocyclic systems. | [1][2] |
Diagram 3: Structure-Application Relationship
Caption: Relationship between structure and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. This compound | 68301-77-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-3-formylchromone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a modulator of key signaling pathways implicated in cancer and inflammation.
Molecular Structure and Properties
This compound is a substituted chromone, featuring an amino group at the C2 position, a chlorine atom at the C6 position, and a formyl group at the C3 position. This unique arrangement of functional groups imparts specific reactivity and biological activity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆ClNO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1] |
| CAS Number | 68301-77-9 | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Melting Point | 290 °C (with decomposition) | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and DMF. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Description |
| ¹H NMR | Spectra are available in spectral databases.[2] |
| ¹³C NMR | Spectra are available in spectral databases.[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds. The starting material for this synthesis is the appropriately substituted 2-hydroxyacetophenone.
General Synthesis Workflow
The logical workflow for the synthesis involves the preparation of the necessary starting material, followed by the core Vilsmeier-Haack reaction to construct the chromone ring system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Vilsmeier-Haack synthesis of substituted 3-formylchromones and may require optimization.
Step 1: Synthesis of 4-Amino-5-chloro-2-hydroxyacetophenone (Starting Material)
A plausible route to the required starting material, 4-amino-5-chloro-2-hydroxyacetophenone, begins with 2-amino-5-chlorophenol. This would typically involve an acetylation of the phenol to form an ester, followed by a Fries rearrangement to introduce the acetyl group at the ortho position to the hydroxyl group.
Step 2: Vilsmeier-Haack Cyclization
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3-4 equivalents) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 4-amino-5-chloro-2-hydroxyacetophenone (1 equivalent) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Biological Activities and Signaling Pathways
Chromone derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[3] this compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting these conditions.[1]
Anticancer Activity: Targeting the STAT3 Signaling Pathway
The parent compound, 3-formylchromone, has been shown to inhibit the STAT3 signaling pathway in hepatocellular carcinoma. This inhibition is achieved by increasing the expression of the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates STAT3. The constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Therefore, its inhibition is a key strategy in cancer therapy.
Caption: Proposed mechanism of anticancer activity via STAT3 pathway inhibition.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways
The chromone scaffold is frequently associated with anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While direct studies on this compound are limited, it is plausible that it shares the anti-inflammatory mechanism of other chromone derivatives.
Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathway modulation.
Applications and Future Perspectives
This compound is a versatile building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its established role as a precursor for anti-inflammatory and anticancer agents makes it a molecule of high interest for drug discovery programs.[1] Furthermore, its fluorescent properties suggest potential applications in the development of probes for bioimaging.
Future research should focus on:
-
The development and optimization of synthetic routes to improve yield and purity.
-
Detailed spectroscopic characterization to establish a comprehensive analytical profile.
-
In-depth investigation of its biological activities, including the elucidation of specific molecular targets and signaling pathways.
-
Exploration of its potential in the design of novel therapeutic agents and diagnostic tools.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its properties, synthesis, and biological context is intended to facilitate further research and development in the fields of medicinal chemistry and pharmacology.
References
An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloro-3-formylchromone is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the chromone core, an amino group at the 2-position, a formyl group at the 3-position, and a chloro substituent at the 6-position, contribute to its reactivity and potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its synthesis, characterization, and mechanisms of action in relevant signaling pathways.
Physical and Chemical Properties
This compound is typically a light yellow to orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |
| Molecular Weight | 223.61 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Melting Point | 290 °C (decomposes) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 68301-77-9 | [1][2] |
| Solubility | Soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). | [3] |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific numerical data can vary slightly based on the solvent and instrument used, the expected spectral characteristics are outlined below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromone ring, the amino protons, and the aldehydic proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro and carbonyl groups, and the electron-donating amino group. The amino protons may appear as a broad singlet, and the aldehydic proton will be observed in the downfield region (typically around 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the chromone ring and the aldehydic carbon will resonate at low field (typically >160 ppm). The carbons attached to the chlorine and oxygen atoms will also show characteristic chemical shifts. The availability of both ¹H and ¹³C NMR spectra for this compound has been confirmed.[4]
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).
-
C-H stretching for the aromatic and aldehydic protons.
-
C=O stretching for the chromone ketone and the aldehyde (typically in the range of 1600-1700 cm⁻¹).
-
C=C stretching for the aromatic ring.
-
C-O and C-Cl stretching vibrations.
2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atom, resulting in characteristic isotopic peaks (M⁺ and M+2⁺ in an approximate 3:1 ratio). Common fragmentation pathways would involve the loss of small molecules or radicals such as CO, CHO, and Cl.
Experimental Protocols
3.1. Synthesis via Vilsmeier-Haack Reaction
The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction, which involves the formylation of a substituted 2-hydroxyacetophenone.
Materials:
-
Substituted 2-hydroxyacetophenone (precursor to the desired chromone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the mixture for approximately 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
To the freshly prepared Vilsmeier reagent, add the appropriate substituted 2-hydroxyacetophenone (0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure this compound.
3.2. Characterization Protocols
3.2.1. NMR Sample Preparation
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5][6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[7]
-
The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm.[6]
-
Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.
3.2.2. IR Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer for analysis.
Chemical Reactivity and Applications in Synthesis
This compound is a valuable building block in organic synthesis due to the reactivity of its amino and formyl groups. It readily undergoes condensation and cyclization reactions to form a variety of fused heterocyclic systems.[8]
4.1. Synthesis of Fused Pyridines and Pyrimidines
The compound serves as a precursor for the synthesis of chromeno[2,3-b]pyridines and chromeno[2,3-d]pyrimidines, which are of interest in medicinal chemistry. These reactions typically involve condensation of the formyl group and nucleophilic attack at the C2 position of the chromone ring.
Biological Activities and Signaling Pathways
Chromone derivatives, including 2-aminochromones, have been reported to exhibit a range of biological activities, most notably anti-inflammatory and anticancer effects.[8] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
5.1. Anti-inflammatory Activity
The anti-inflammatory properties of chromone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as direct inhibition of enzymes like Cyclooxygenase-2 (COX-2).[9][10]
5.1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Certain chromone derivatives can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes.[11]
5.1.2. Modulation of the MAPK Signaling Pathway
The MAPK pathway is another key signaling cascade involved in inflammation. Chromone derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing the production of inflammatory cytokines.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. spectrabase.com [spectrabase.com]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. organomation.com [organomation.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Amino-6-chloro-3-formylchromone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its myriad of derivatives, 2-Amino-6-chloro-3-formylchromone has emerged as a versatile building block for synthesizing compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer and antimicrobial properties of this compound derivatives, including Schiff bases and their metal complexes.
Core Synthesis Strategy
The primary synthetic route to novel derivatives involves the condensation of the aldehyde group of this compound with various primary amines to form Schiff bases (imines). These Schiff bases can be further utilized as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the parent compounds. This straightforward and efficient synthetic approach allows for the generation of a diverse library of compounds for biological screening.
Caption: General workflow for the synthesis of Schiff bases and their metal complexes.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound Type | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminochromone-triazole | N,N-di-1,2,3-triazole hybrids | HeLa | 0.11 - 1.04 | [1] |
| 6-Amino-2-styrylchromone | Varies | HT-29 | Comparable to 5-FU | [2] |
| Chromone-nitrogen mustard | Varies | MDA-MB-231 | 1.90 | [2] |
| Chromone-2-aminothiazole | Varies | HL-60 | 0.25 | [3] |
| 6-Chloro-3-formylchromone | 2-Pyrrolidino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |
| 6-Chloro-3-formylchromone | 2-Morpholino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |
| 6-Chloro-3-formylchromone | 2-Piperidino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |
| 6-Chloro-3-formylchromone | 2-N-methylpiperazino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |
Note: The data presented is for various derivatives of the broader 2-aminochromone and 6-chlorochromone classes, highlighting the potential of this scaffold.
Signaling Pathways in Cancer
Several studies on chromone derivatives have implicated their role in modulating critical signaling pathways in cancer cells. For instance, some derivatives have been shown to inhibit protein kinase CK2, a key player in cell growth and proliferation, and to affect downstream pathways such as the Akt and PARP/Survivin pathways.[3]
Caption: Inhibition of Protein Kinase CK2 by chromone derivatives, leading to apoptosis.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases of this compound and their metal complexes have shown promising activity against a range of bacteria and fungi. The chelation of the Schiff base to a metal ion often enhances its antimicrobial efficacy.
Quantitative Antimicrobial Data
The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Metal Ion | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Chromone-triazole | - | Gram-positive & Gram-negative | High activity | Fungal strains | High activity | [1] |
| Chromone-based Metal Complex | Cr(III) | Various bacteria & fungi | 7.8 - 15.6 | Various bacteria & fungi | 7.8 - 15.6 | [5] |
| 3-Formylchromone Complex | Ni(II) | Bacillus subtilis | Higher than ligand | Candida albicans | Higher than ligand | [6] |
| 3-Formylchromone Complex | Co(II) | Bacillus subtilis | Higher than ligand | Candida albicans | Higher than ligand | [6] |
Note: The data highlights the general antimicrobial potential of chromone derivatives and their metal complexes.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Detailed Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Add Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant anticancer and antimicrobial activities. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to facilitate their development as novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Substituted Formylchromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted formylchromones, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental methodologies for key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and enzymatic mechanisms of action are visualized to provide a clear understanding of their molecular interactions.
Introduction
Chromones, characterized by a benzopyran-4-one core, are a well-established class of naturally occurring and synthetic compounds with diverse biological properties. The introduction of a formyl group at the C-3 position, and further substitutions on the chromone ring, gives rise to a class of molecules with enhanced and often specific therapeutic activities. The electrophilic nature of the formyl group, coupled with the planar chromone ring system, allows for diverse interactions with biological targets, making substituted formylchromones promising candidates for drug discovery and development. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these potent molecules.
Synthesis of Substituted Formylchromones
The primary and most efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction .[1] This one-pot reaction utilizes substituted 2-hydroxyacetophenones as starting materials, which are then formylated using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
General Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of substituted 3-formylchromones.[1][3]
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice-water bath.
-
To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
To this mixture, add the substituted 2-hydroxyacetophenone portion-wise while maintaining the low temperature.
-
After the addition of the acetophenone derivative, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into a beaker containing crushed ice to decompose the intermediate complex.
-
The solid product that precipitates is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted 3-formylchromone.
Visualization of the Synthesis Workflow:
Therapeutic Effects and Mechanisms of Action
Substituted formylchromones have been investigated for a range of therapeutic applications. The following sections detail their activity in key areas, including quantitative data and experimental protocols.
Anticancer Activity
A significant body of research has focused on the anticancer properties of substituted formylchromones, with promising results against various cancer cell lines.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several substituted formylchromones have been identified as potent inhibitors of the STAT3 signaling pathway.[4][5]
Mechanism of Action: 3-Formylchromone (3FC) has been shown to downregulate the constitutive phosphorylation of STAT3 at tyrosine 705 (Tyr705).[4] This inhibition prevents the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA, thereby suppressing the transcription of STAT3 target genes involved in cell survival and proliferation (e.g., Bcl-2, Cyclin D1).[4][5] The inhibitory effect of 3FC on STAT3 phosphorylation is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2.[5]
Visualization of the STAT3 Signaling Pathway Inhibition:
Experimental Protocol: Western Blot for STAT3 Phosphorylation [4][6]
Materials:
-
Cancer cell line (e.g., HCCLM3, Huh-7)
-
Substituted formylchromone compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the substituted formylchromone for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
Topoisomerase II (Topo II) is a crucial enzyme involved in managing DNA topology during replication and transcription. It is a well-established target for anticancer drugs. Certain substituted 3-formylchromones have demonstrated potent inhibitory activity against human DNA topoisomerase IIα.
Mechanism of Action: Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Inhibitors can interfere with this catalytic cycle at various stages. Some formylchromone derivatives act as Topo II poisons, stabilizing the cleavable complex, which leads to an accumulation of DNA double-strand breaks and subsequent apoptosis. Others may act as catalytic inhibitors, preventing the enzyme from binding to or cleaving the DNA.
Visualization of the Topoisomerase II Mechanism and Inhibition:
References
The Emergence of a Versatile Heterocycle: A Technical Guide to 2-Amino-6-chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of 2-amino-6-chloro-3-formylchromone, a substituted chromone with significant potential in medicinal chemistry and materials science. This document details key experimental protocols and summarizes the current understanding of its therapeutic promise.
Discovery and History
The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is rooted in the broader exploration of the chromone scaffold, a class of naturally occurring compounds recognized for their diverse biological activities.[1] The development of synthetic methodologies for 3-formylchromones and their subsequent amination at the 2-position has been a gradual process built upon the work of numerous research groups.
A significant contribution to the synthesis of the parent compound, 2-amino-3-formylchromone, was made by Ghosh and Tewari, who developed methods involving the reaction of chromone-3-carbonitriles with nucleophiles.[1] This work laid the foundation for the synthesis of various substituted analogs, including the 6-chloro derivative.
Another pivotal synthetic strategy that enabled the creation of a wide array of 3-formylchromones is the Vilsmeier-Haack reaction. This reaction, which utilizes a substituted 2-hydroxyacetophenone as a starting material, has become a widely employed method for the efficient, one-step synthesis of this class of compounds.[2] While the exact first synthesis of this compound is not clearly attributed, its preparation is a logical extension of these established synthetic routes. Today, this compound is recognized as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and fluorescent materials.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 68301-77-9 | [4] |
| Molecular Formula | C₁₀H₆ClNO₃ | [4] |
| Molecular Weight | 223.61 g/mol | [4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Melting Point | 290 °C (decomposes) | [3] |
| Purity (typical) | ≥ 98% (HPLC) | [3] |
Experimental Protocols
Two primary synthetic routes have been established for the synthesis of 2-amino-3-formylchromones. The following protocols are detailed methodologies for these key experiments.
Synthesis via Vilsmeier-Haack Reaction of 5-chloro-2-hydroxyacetophenone
This one-step synthesis is an efficient method for the preparation of 6-chloro-3-formylchromone, a precursor to the target molecule.
Experimental Protocol:
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL, 0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 5-chloro-2-hydroxyacetophenone (approx. 0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically form a thick mass.
-
Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring to decompose the complex. A solid precipitate will form. Continue stirring for approximately 1-2 hours.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the crude solid product. Recrystallize the product from ethanol to obtain pure 6-chloro-3-formylchromone.
This protocol is adapted from general procedures for the Vilsmeier-Haack synthesis of 3-formylchromones.[2]
Synthesis from 6-chloro-4-oxo-4H-chromene-3-carbonitrile
This method involves the conversion of a chromone-3-carbonitrile to the corresponding 2-amino-3-formylchromone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-4-oxo-4H-chromene-3-carbonitrile in a suitable solvent such as aqueous DMF or aqueous ethanol.
-
Addition of Nucleophile: To the solution, add a nucleophilic reagent such as aqueous sodium hydroxide solution.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
This protocol is based on the general method for the synthesis of 2-amino-3-formylchromones from chromone-3-carbonitriles.[1]
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of 3-formylchromone derivatives has demonstrated significant therapeutic potential. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting inflammatory and cancerous conditions.[3]
Anticancer Activity
Anti-inflammatory Activity
The chromone scaffold is known to be a privileged structure in the development of anti-inflammatory agents. Various 3-formylchromone derivatives have been evaluated for their anti-inflammatory properties and have shown promising results in both in vitro and in vivo models. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. While direct evidence for this compound is lacking, its structural similarity to other anti-inflammatory chromones suggests it may possess similar activity.
Signaling Pathways and Experimental Workflows
No specific signaling pathways have been definitively elucidated for this compound. However, based on the known anti-inflammatory effects of other chromone derivatives, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway. The following diagrams illustrate a generalized experimental workflow for the synthesis and a hypothetical signaling pathway for the anti-inflammatory action of chromone derivatives.
References
Spectroscopic and Synthetic Profile of 2-Amino-6-chloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and a logical workflow for the synthesis of 2-Amino-6-chloro-3-formylchromone. This chromone derivative is a valuable building block in medicinal chemistry and materials science, with potential applications in the development of novel pharmaceuticals and fluorescent probes.[1] The presence of amino and formyl groups on the chromone scaffold enhances its reactivity, making it a versatile intermediate for synthesizing more complex molecules with potential anti-inflammatory, antimicrobial, and antioxidant properties.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |
| Molecular Weight | 223.61 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Melting Point | 290 °C (decomposes) | [1] |
| CAS Number | 68301-77-9 | [2] |
Spectroscopic Data
While specific, high-resolution spectral data with peak-by-peak assignments for this compound are not publicly available in the reviewed literature, the following tables summarize the types of spectroscopic analyses that have been performed on this compound and its analogs. The data is available through specialized databases such as SpectraBase.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Data Type | Remarks |
| ¹H NMR | Spectrum Available | [3] |
| ¹³C NMR | Spectrum Available | [3] |
Note: Detailed chemical shifts (δ) and coupling constants (J) are not available in the public domain and would require access to the specific spectral databases or original research publications.
Mass Spectrometry (MS)
| Technique | Data Type | Remarks |
| Not Specified | Molecular Ion Peak (m/z) | Expected at [M]+ ≈ 223.00 and [M+H]+ ≈ 224.01, corresponding to the molecular weight. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Remarks |
| N-H stretch (amine) | 3400-3250 | |
| C-H stretch (aromatic) | 3100-3000 | |
| C=O stretch (aldehyde) | 1700-1680 | |
| C=O stretch (ketone) | 1660-1640 | |
| C=C stretch (aromatic) | 1600-1450 | |
| C-N stretch | 1350-1250 | |
| C-O stretch (ether) | 1275-1200 | |
| C-Cl stretch | 800-600 |
Note: The expected wavenumber ranges are based on typical values for the respective functional groups and may vary in the actual spectrum of the compound.
Experimental Protocols
The synthesis of 3-formylchromones is often achieved through the Vilsmeier-Haack reaction.[4] The following is a representative protocol for the synthesis of a substituted 3-formylchromone, which can be adapted for this compound.
Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is based on the general method for the synthesis of substituted 3-formylchromones.[4]
Materials:
-
Substituted 2-hydroxyacetophenone (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add the substituted 2-hydroxyacetophenone (e.g., 0.01 mol) with vigorous stirring.
-
Slowly add phosphorus oxychloride (e.g., 0.025 mol) to the mixture while maintaining the cold temperature.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. Let it stand overnight. The mixture will typically become a thick, colored mass.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified substituted 3-formylchromone.
Synthetic Workflow
The Vilsmeier-Haack reaction provides a direct route to formylate the chromone scaffold. The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of a substituted acetophenone to yield a 3-formylchromone.
Biological Activity and Potential Applications
Chromone derivatives are recognized for a wide range of biological activities, including cytotoxic (anticancer), antimicrobial, anti-inflammatory, and antioxidant effects.[5] Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features also make it suitable for the development of fluorescent probes for biological imaging.[1] While the specific mechanisms of action and signaling pathways for this particular compound are not yet fully elucidated in the public literature, its potential as a scaffold for drug discovery remains an active area of research.
References
The Chromone Backbone: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromone core, a benzopyran-4-one motif, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, bicyclic framework has earned it the esteemed status of a "privileged scaffold," a testament to its recurring presence in a vast array of biologically active compounds.[1][2][3] This inherent versatility, coupled with its synthetic tractability, has made the chromone backbone a fertile ground for the discovery and development of novel therapeutic agents targeting a wide spectrum of human diseases, from cancer and inflammation to microbial infections and neurodegenerative disorders.[4][5][6] This technical guide provides a comprehensive overview of the chromone core, detailing its synthesis, diverse pharmacological activities with quantitative data, key mechanisms of action through various signaling pathways, and detailed experimental protocols for its evaluation.
A Spectrum of Biological Activities: Quantitative Insights
The therapeutic potential of the chromone scaffold is underscored by the extensive quantitative data from numerous studies. The following tables summarize the in vitro activities of various chromone derivatives across several key therapeutic areas, providing a comparative landscape for researchers.
Anticancer Activity
Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented in Table 1.
| Chromone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [2] |
| Epiremisporine H | A549 (Lung Cancer) | 31.43 ± 3.01 | [2] |
| 3-Benzylideneflavanone derivative | Caco-2 (Colorectal Adenocarcinoma) | ~8–20 | [3] |
| Chromone Congener 6b | HCT-116 (Colon Cancer) | 18.6 µg/mL | [7] |
| Chromone Congener 11 | HCT-116 (Colon Cancer) | 29.2 µg/mL | [7] |
| Chromone Congener 6a | HCT-116 (Colon Cancer) | 35.1 µg/mL | [7] |
| Chromone Carboxamide derivative 17 | MCF-7 (Breast Cancer) | 0.9 | [8] |
| Bromovisnagin | MCF-7 (Breast Cancer) | 3.67 x 10⁻⁷ | [8] |
Table 1: Anticancer Activity of Selected Chromone Derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of chromone derivatives are well-documented, with many compounds inhibiting key inflammatory mediators. Table 2 highlights the EC50 and IC50 values of representative chromone derivatives.
| Chromone Derivative | Assay | Cell Line/Target | EC50/IC50 (µM) | Reference |
| Chromone Amide 5-9 | NO Production Inhibition | RAW264.7 | 5.33 ± 0.57 | [9] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) | Superoxide Anion Generation | Human Neutrophils | 5.0 ± 1.4 | [10] |
| Epiremisporine G | Superoxide Anion Generation | Human Neutrophils | 31.68 ± 2.53 | [2] |
| Epiremisporine H | Superoxide Anion Generation | Human Neutrophils | 33.52 ± 0.42 | [2] |
| Chromone-Oxindole Hybrid 94 | COX-2 Inhibition | In vitro | 0.020 | [8] |
Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives.
Antimicrobial and Antiviral Activity
The chromone scaffold has also been a source of potent antimicrobial and antiviral agents. The minimum inhibitory concentration (MIC) for antibacterial and antifungal activity, and the EC50 for antiviral activity are summarized in Table 3.
| Chromone Derivative | Microorganism/Virus | MIC/EC50 (µM) | Reference |
| Chromone-Dithiazole 3c | Bacillus subtilis | 0.78 µg/mL | [11] |
| Chromone-Dithiazole 3h | Escherichia coli | 1.56 µg/mL | [11] |
| Chromone-Dithiazole 3h | Saccharomyces cerevisiae | 0.78 µg/mL | [11] |
| Chromone-Dithiazole 3c | Candida albicans | 3.12 µg/mL | [11] |
| Chromone-Butenafine Hybrid 3 | Staphylococcus aureus | 6.25 | [12] |
| Fluorine-containing Chromone-Tetrazole 51 | Pseudomonas aeruginosa | 20 µg/mL | [13] |
| Isoginkgetin | SARS-CoV-2 | 22.81 | [14] |
| Chromone-Piperazine Phenyl Hybrid 89 | Hepatitis C Virus | 1.5 | [8] |
| 2,3-disubstituted Chromone 91 | HIV-1 Protease | 0.34 | [8] |
| Schumannificine 1 | HIV | - | [15] |
Table 3: Antimicrobial and Antiviral Activity of Selected Chromone Derivatives.
Deciphering the Mechanisms of Action: Signaling Pathways
The diverse biological activities of chromone derivatives stem from their ability to modulate a multitude of cellular signaling pathways. Understanding these intricate mechanisms is paramount for rational drug design and the development of targeted therapies.
Inhibition of Inflammatory Pathways
A significant number of chromone derivatives exert their anti-inflammatory effects by targeting key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[16] This liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extended Antimicrobial Profile of Chromone–Butenafine Hybrids | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Chromone Derivatives: A Technical Guide to Their Anticancer and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, compounds featuring a benzo-γ-pyrone skeleton, represent a privileged scaffold in medicinal chemistry.[1] Found in numerous natural products and also accessible through synthetic routes, these derivatives exhibit a wide spectrum of biological activities, including significant anticancer and anti-inflammatory potential.[1][2][3] Their versatile structure allows for modifications at various positions, leading to a diverse library of compounds with tailored pharmacological profiles.[1][4] This technical guide provides a comprehensive overview of the anticancer and anti-inflammatory properties of recently developed chromone derivatives, presenting quantitative data, detailed experimental methodologies, and elucidating the key signaling pathways involved in their mechanism of action.
Anticancer Properties of Chromone Derivatives
Chromone derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action often involve the modulation of crucial cellular signaling pathways, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[5][6] Some derivatives act as kinase inhibitors, targeting enzymes like p38 MAP kinase, protein kinase CK2, and ATR kinase, which are pivotal in cancer pathogenesis.[4][5][7][8][9]
Quantitative Analysis of Anticancer Activity
The efficacy of various chromone derivatives against different human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Chromone Derivative/Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 3 | MCF-7 (Breast) | 0.056 | Doxorubicin | 0.62 | [1] |
| Compound 22 | T47D (Breast) | 1.42 | Doxorubicin | 0.33 | [1] |
| Compound 23 | T47D (Breast) | 2.92 | Doxorubicin | 0.33 | [1] |
| Nitrogen Mustard Derivative | MCF-7 (Breast) | 1.83 | - | - | [9][10] |
| Nitrogen Mustard Derivative | MDA-MB-231 (Breast) | 1.90 | - | - | [9][10] |
| Compound 24 | A549 (Lung) | 0.7 | Paclitaxel | 0.4 | [1] |
| Compound 25 | COLO (Colon) | 12.6 | Fluorouracil | 21 | [1] |
| Compound 19 | HepG-2 (Liver) | 1.61 (µg/mL) | Doxorubicin | 0.467 (µg/mL) | [1] |
| Compound 20 | HepG-2 (Liver) | 2.49 (µg/mL) | Doxorubicin | 0.467 (µg/mL) | [1] |
| Compound 19 | HCT-116 (Colon) | 1.72 (µg/mL) | Doxorubicin | 0.468 (µg/mL) | [1] |
| Compound 20 | HCT-116 (Colon) | 1.56 (µg/mL) | Doxorubicin | 0.468 (µg/mL) | [1] |
| Compound 5i (CK2 Inhibitor) | HL-60 (Leukemia) | 0.25 | - | - | [5] |
| Epiremisporine H (3) | HT-29 (Colon) | 21.17 | 5-Fluorouracil | - | [11][12] |
| Epiremisporine H (3) | A549 (Lung) | 31.43 | 5-Fluorouracil | - | [11][12] |
| Epiremisporine G (2) | HT-29 (Colon) | 35.05 | 5-Fluorouracil | - | [11] |
| Epiremisporine F (1) | HT-29 (Colon) | 44.77 | 5-Fluorouracil | - | [11] |
| Chromone-appended Cu(II) complex | HepG2 & MCF-7 | 5-10 (µg/mL) | - | - | [13] |
Signaling Pathways in Anticancer Activity
Chromone derivatives exert their anticancer effects by targeting key cellular pathways. A notable mechanism is the induction of apoptosis, or programmed cell death, often through the mitochondrial pathway.
A typical workflow for identifying and characterizing bioactive chromone derivatives involves several stages, from initial synthesis or isolation to detailed mechanistic studies.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 13. Mechanistic insights into a novel chromone-appended Cu(II) anticancer drug entity: in vitro binding profile with DNA/RNA substrates and cytotoxic activity against MCF-7 and HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 2-Amino-6-chloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of 2-Amino-6-chloro-3-formylchromone. While research into the specific antimicrobial activities of this compound is emerging, this document synthesizes the available data, including that of structurally similar analogs, to offer insights for future research and development. This guide details quantitative antimicrobial data, outlines key experimental methodologies, and visualizes relevant biological and experimental processes.
Quantitative Antimicrobial Activity
Direct quantitative antimicrobial data for this compound is currently limited, with available studies focusing on its antifungal properties. To provide a broader context of the potential antibacterial activity of this chromone scaffold, data for the closely related analog, 6-chloro-3-formylchromone, is also presented.
Antifungal Activity of this compound
A study investigating the antifungal properties of various chromone derivatives reported the Minimum Inhibitory Concentration (MIC) of this compound against a panel of nine Candida species.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | >100 |
| Candida glabrata | >100 |
| Candida parapsilosis | >100 |
| Candida tropicalis | >100 |
| Candida krusei | >100 |
| Candida auris | >100 |
| Candida lusitaniae | >100 |
| Candida dubliniensis | >100 |
| Candida guilliermondii | >100 |
Data sourced from a study on the antifungal and antibiofilm activities of chromones against nine Candida species.
The data indicates that at concentrations up to 100 µg/mL, this compound does not inhibit the growth of the tested Candida species.
Antibacterial Activity of the Analog 6-chloro-3-formylchromone
Research on the antibacterial effects of formylchromones has provided MIC values for 6-chloro-3-formylchromone against pathogenic Vibrio species. This data offers valuable insight into the potential antibacterial spectrum of the 6-chloro-3-formylchromone core structure.
Table 2: Antibacterial Activity of 6-chloro-3-formylchromone
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Vibrio parahaemolyticus | 20[1][2] |
| Vibrio harveyi | 20[1][2] |
Data from a study on the antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi.[1][2]
These findings suggest that the 6-chloro-3-formylchromone scaffold possesses notable antibacterial activity against these Gram-negative bacteria. Further investigation is warranted to determine if the addition of the 2-amino group modifies this activity.
Detailed Experimental Protocols
The following sections describe the standard methodologies for determining the antimicrobial activity of a compound, such as those likely employed in the cited studies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4][5][6]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: The microbial culture is grown to a specific turbidity, corresponding to a known cell density (typically a 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for Candida species) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading of Results: The MIC is determined by visual inspection for the absence of turbidity (growth) in the wells. A growth control (no compound) and a sterility control (no inoculum) are included for validation.
Antimicrobial Susceptibility Testing by Agar Disk Diffusion
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[7][8][9][10]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.
-
Application of Disks: Sterile paper disks impregnated with a specific concentration of this compound are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under the same conditions as for the broth microdilution method.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the compound.
Visualizations
The following diagrams illustrate key workflows and potential mechanisms related to the antimicrobial assessment of this compound.
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Postulated Mechanism of Action Based on Analogs.
Conclusion and Future Directions
The available data suggests that while this compound itself may have limited antifungal activity against common Candida species, the core 6-chloro-3-formylchromone structure demonstrates promising antibacterial potential against Vibrio species. The addition of the 2-amino group could significantly alter the compound's spectrum of activity, and further research is crucial to elucidate its specific antibacterial properties.
Future investigations should prioritize:
-
Broad-spectrum antibacterial screening of this compound against a diverse panel of Gram-positive and Gram-negative bacteria.
-
Mechanism of action studies to determine the specific cellular targets and pathways affected by the compound.
-
Structure-activity relationship (SAR) studies to explore how modifications to the chromone scaffold, including the 2-amino group, impact antimicrobial efficacy.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential and safety profile of this compound.
This technical guide serves as a foundational resource for researchers and drug developers interested in the antimicrobial potential of this compound, highlighting the existing knowledge and outlining a clear path for future exploration.
References
- 1. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [ouci.dntb.gov.ua]
- 2. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. apec.org [apec.org]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-6-chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-formylchromone is a valuable heterocyclic compound widely utilized as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its unique structural framework, featuring amino and formyl groups on the chromone backbone, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[1] This document provides detailed protocols for the synthesis of this compound starting from commercially available 5-chloro-2-hydroxyacetophenone. Two primary synthetic routes are presented, proceeding through a common intermediate, 6-chloro-3-formylchromone.
Synthetic Overview
The overall synthesis begins with the Vilsmeier-Haack reaction of 5-chloro-2-hydroxyacetophenone to yield 6-chloro-3-formylchromone. This intermediate can then be converted to the final product, this compound, through two distinct pathways:
-
Pathway A: Conversion to a 3-cyanochromone intermediate, followed by hydrolysis and rearrangement.
-
Pathway B: Formation of a 3-formylchromone oxime, followed by a base-mediated rearrangement.
The following sections provide detailed experimental protocols for each step of these synthetic pathways.
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 5-Chloro-2-hydroxyacetophenone | Starting Material | C₈H₇ClO₂ | 170.59 | 54-56 | Solid | 1450-74-4 |
| 6-Chloro-3-formylchromone | Intermediate | C₁₀H₅ClO₃ | 208.60 | 166-168 | Light orange to yellow to green powder to crystal | 42248-31-7 |
| 6-Chloro-3-cyanochromone | Intermediate (Pathway A) | C₁₀H₄ClNO₂ | 205.60 | Not available | Not available | Not available |
| 6-Chloro-3-formylchromone oxime | Intermediate (Pathway B) | C₁₀H₆ClNO₃ | 223.61 | Not available | Not available | Not available |
| This compound | Final Product | C₁₀H₆ClNO₃ | 223.61 | 290 (dec.) | Light yellow to yellow to orange powder to crystal | 68301-77-9 |
Table 2: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Vilsmeier-Haack Reaction | 5-Chloro-2-hydroxyacetophenone | 6-Chloro-3-formylchromone | POCl₃, DMF | ~71 |
| 2A | Cyanation | 6-Chloro-3-formylchromone | 6-Chloro-3-cyanochromone | Hydroxylamine hydrochloride, Sodium iodide, Acetonitrile | Good (exact % not specified) |
| 3A | Amination/Hydrolysis | 6-Chloro-3-cyanochromone | This compound | Aqueous NaOH or NH₃ | Not specified |
| 2B | Oximation | 6-Chloro-3-formylchromone | 6-Chloro-3-formylchromone oxime | Hydroxylamine hydrochloride | Not specified |
| 3B | Rearrangement | 6-Chloro-3-formylchromone oxime | This compound | Aqueous NaOH or NH₄OH | Not specified |
Experimental Protocols
Step 1: Synthesis of 6-Chloro-3-formylchromone (Intermediate)
This procedure is based on the well-established Vilsmeier-Haack reaction for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[2]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (e.g., 10 mL) in an ice-water bath.
-
Slowly add 5-chloro-2-hydroxyacetophenone (0.01 mol, 1.71 g) to the cooled DMF with vigorous stirring.
-
To this mixture, add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight. A thick, colored mass may form.
-
Carefully quench the reaction by pouring the mixture into crushed ice with stirring.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-3-formylchromone.
Expected Yield: Approximately 71%.[2] Melting Point: 168 °C.[2]
Pathway A: Synthesis via 3-Cyanochromone Intermediate
This pathway involves the conversion of the 3-formyl group to a nitrile, which then undergoes rearrangement to the 2-amino-3-formylchromone.
Step 2A: Synthesis of 6-Chloro-3-cyanochromone
This protocol is adapted from a general procedure for the conversion of 3-formylchromones to 3-cyanochromones.
Materials:
-
6-Chloro-3-formylchromone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium iodide (NaI)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine 6-chloro-3-formylchromone (0.1 mole), hydroxylamine hydrochloride (0.12 mole), and sodium iodide (0.05 mole).
-
Add acetonitrile as the solvent and reflux the mixture for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and process it to isolate the 3-cyanochromone product. This typically involves removal of the solvent and purification by crystallization or chromatography.
Step 3A: Synthesis of this compound
This protocol is based on the general reactivity of chromone-3-carbonitriles with nucleophiles.[3]
Materials:
-
6-Chloro-3-cyanochromone
-
Aqueous sodium hydroxide (NaOH) solution or concentrated ammonia (NH₃)
Procedure:
-
Treat the 6-chloro-3-cyanochromone with an aqueous solution of sodium hydroxide or concentrated ammonia.
-
The reaction proceeds via a non-isolable intermediate to yield the final product.[3]
-
The reaction conditions (temperature, concentration, and time) may require optimization for this specific substrate.
-
After the reaction is complete, neutralize the mixture if necessary and isolate the precipitated this compound by filtration.
-
Wash the product with water and dry. Further purification can be achieved by recrystallization.
Pathway B: Synthesis via 3-Formylchromone Oxime Intermediate
This alternative pathway proceeds through the formation of an oxime, which then rearranges in the presence of a base.
Step 2B: Synthesis of 6-Chloro-3-formylchromone Oxime
Materials:
-
6-Chloro-3-formylchromone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., pyridine, sodium acetate)
-
Ethanol
Procedure:
-
Dissolve 6-chloro-3-formylchromone in ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (to neutralize the HCl).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the oxime product by precipitation upon addition of water, followed by filtration and drying.
Step 3B: Synthesis of this compound
This protocol is based on the general rearrangement of chromone-3-carboxaldehyde oximes.[3]
Materials:
-
6-Chloro-3-formylchromone oxime
-
Aqueous sodium hydroxide (NaOH) solution or ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Suspend or dissolve the 6-chloro-3-formylchromone oxime in ethanol.
-
Add an aqueous solution of sodium hydroxide or ammonium hydroxide.
-
Stir the mixture, potentially with heating, to facilitate the rearrangement.
-
Upon completion of the reaction, isolate the this compound product by filtration of the precipitate.
-
Wash the solid with water and dry. Recrystallization may be performed for further purification.
Visualizations
Experimental Workflow
References
Application Notes: Vilsmeier-Haack Reaction for the Synthesis of 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A significant application of this reaction is the efficient, one-step synthesis of 3-formylchromones, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehydes, from readily available substituted 2-hydroxyacetophenones.[1][2] 3-Formylchromones are valuable synthetic intermediates and serve as precursors to a wide array of heterocyclic systems.[1] The chromone scaffold itself is of great interest in medicinal chemistry due to the diverse biological activities associated with its derivatives, including anti-inflammatory and antimicrobial properties.[1][3]
The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction is a widely employed and highly suitable method.[1][2] The reaction typically utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4][5]
Key advantages of this methodology include:
-
High Efficiency: It provides a direct, one-step route to the desired 3-formylchromone products.[1]
-
Excellent Yields: The synthesis consistently delivers high yields, often in the range of 80-90%.[1][6]
-
Versatility: The reaction is compatible with a wide variety of substituted 2-hydroxyacetophenones, enabling the creation of a diverse library of 3-formylchromone derivatives.[1]
The resulting 3-formylchromones are crucial building blocks for further chemical transformations, allowing for the synthesis of more complex heterocyclic compounds through reactions with various carbon and nitrogen nucleophiles.[1]
Reaction Mechanism and Experimental Workflow
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, which subsequently reacts with the 2-hydroxyacetophenone substrate. The mechanism is understood to involve a double formylation, followed by an intramolecular cyclization and subsequent dehydration to afford the final 3-formylchromone product.[1]
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 3-formylchromone.
General Experimental Workflow
The general experimental workflow consists of the preparation of the Vilsmeier reagent, followed by the reaction with the 2-hydroxyacetophenone substrate, and finally, an aqueous workup to isolate the product.[1]
Caption: General workflow for the synthesis of 3-formylchromones.
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of substituted 3-formylchromones.[1][7]
Protocol 1: General Synthesis of Substituted 3-Formylchromones
1. Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[1]
2. Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.
-
The addition should be done portion-wise or dropwise with vigorous stirring.[1]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1][7]
3. Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g).[1] A solid precipitate will form.
-
Continue stirring for approximately 1-2 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]
4. Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[1][7]
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).[1]
Protocol 2: Synthesis of 6-Chloro-8-nitro-3-formyl-chromone
This protocol provides a specific example for the synthesis of a substituted 3-formylchromone.[7]
-
Cool dimethylformamide (6.0 mL) in an ice-cold water bath.
-
Add 2-hydroxy-3-nitro-5-chloro acetophenone (2.15 g, 0.01 mol) to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) to the mixture.
-
A pink-colored thick mass will form. Keep this mixture at room temperature overnight.
-
Decompose the reaction mixture by adding it to cold water.
-
The resulting solid is collected and crystallized from ethanol.
-
Yield: 71%
-
Melting Point: 108°C
Data Presentation
The Vilsmeier-Haack reaction has been successfully applied to a range of substituted 2-hydroxyacetophenones to produce the corresponding 3-formylchromones in good to excellent yields.[1][7]
| Entry | Substituent(s) | Product | Yield (%) | Melting Point (°C) |
| 1 | 6-Chloro | 6-Chloro-3-formylchromone | 71 | 168 |
| 2 | 6-Chloro, 8-Nitro | 6-Chloro-8-nitro-3-formylchromone | 67 | 108 |
| 3 | 6-Chloro, 8-Bromo | 6-Chloro-8-bromo-3-formylchromone | 65 | 155 |
| 4 | 6-Methyl | 6-Methyl-3-formylchromone | 73 | 173 |
| 5 | 6-Methyl, 8-Nitro | 6-Methyl-8-nitro-3-formylchromone | 69 | 180 |
| 6 | 6-Methyl, 8-Bromo | 6-Methyl-8-bromo-3-formylchromone | 66 | 145 |
| 7 | 7-Hydroxy, 8-Bromo | 7-Hydroxy-8-bromo-3-formylchromone | 74 | 210 |
Data sourced from Nandgaonkar et al. (2005).[7]
Characterization Data
The structures of the synthesized 3-formylchromones are confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectra of 3-formylchromones show characteristic absorption bands. For example, in 6-chloro-8-nitro-3-formyl-chromone, the following peaks are observed (in KBr, cm⁻¹): 3084.2 (Aromatic C-H stretch), 1655.0 (C=O stretch of the chromone ring), 1538 (C-N stretch), 1452 and 1351.2 (Aromatic NO₂ stretch), 1245.9 (C-O-C stretch), and 769.4 (C-Cl stretch).[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectra provide valuable information for structure elucidation. For 3-formyl-6-methylchromone in DMSO-d₆, the following chemical shifts (δ) are observed: 10.12 (1H, s, CHO), 8.97 (1H, s, H-2), 8.39 (1H, s, H-5).[8]
UV-Visible Spectroscopy:
The UV-Vis spectrum of 6-chloro-8-nitro-3-formyl-chromone in methanol shows absorption maxima (λ_max) at 216 nm and 300 nm.[7]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones. The reaction proceeds with high efficiency and yields, and the provided protocols can be adapted for the synthesis of a wide range of substituted 3-formylchromones. These compounds are valuable intermediates for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. sciforum.net [sciforum.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-6-chloro-3-formylchromone as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-formylchromone is a highly functionalized heterocyclic compound that serves as a pivotal starting material in the synthesis of a diverse array of fused heterocyclic systems. Its unique structural features, including a reactive formyl group, an enamine moiety, and a chromone core, make it an exceptionally versatile building block in medicinal chemistry and drug discovery. The presence of the chlorine atom at the 6-position further modulates the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of novel compounds with potential therapeutic applications. Detailed experimental protocols for the synthesis of key heterocyclic scaffolds, quantitative biological activity data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.
Chemical Properties and Reactivity
This compound is a stable, typically crystalline solid. The key to its versatility lies in the reactivity of its functional groups:
-
The Formyl Group: The aldehyde at the 3-position is a prime site for condensation reactions with a variety of nucleophiles, including active methylene compounds and amines.
-
The Enamine System: The 2-amino group activates the C2-C3 double bond, making the C2 position susceptible to nucleophilic attack, often leading to ring-opening and subsequent recyclization reactions.
-
The Chromone Ring: The pyrone ring of the chromone can be opened under certain reaction conditions, allowing for the construction of different heterocyclic systems.
This combination of reactive sites allows for the construction of a wide range of fused heterocyclic compounds with significant biological potential.
Applications in the Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, most notably chromeno[2,3-b]pyridines and chromeno[2,3-d]pyrimidines, which are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.
Synthesis of Chromeno[2,3-b]pyridines via Friedländer Condensation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines and their fused analogues. In the context of this compound, this reaction allows for the construction of the chromeno[2,3-b]pyridine scaffold. The reaction proceeds by the condensation of the o-aminoaldehyde functionality of the chromone with a compound containing an α-methylene group adjacent to a carbonyl group.
Synthesis of Chromeno[2,3-d]pyrimidines
Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including marketed drugs. This compound can be utilized to construct the chromeno[2,3-d]pyrimidine ring system through condensation reactions with various amidine-containing reagents.
Quantitative Biological Activity Data
Derivatives of this compound have been investigated for their potential as therapeutic agents. The following tables summarize the in vitro biological activities of representative compounds synthesized from this versatile building block.
Table 1: Anticancer Activity of Chromeno[2,3-b]pyridone Derivatives
| Compound ID | Prostate (PC-3) IC₅₀ (µM) | Breast (MCF-7) IC₅₀ (µM) | CNS (IMR-32) IC₅₀ (µM) |
| 6b | 2.4 | 10.7 | 13.2 |
| 6c | 13.4 | 11.0 | - |
| 6d | 14.1 | 14.6 | 16.3 |
| 3h | - | 15.5 | - |
Data sourced from a study on the cytotoxic activity of novel chromenopyridones.[1]
Table 2: Anticancer Activity of Chromeno[2,3-d]pyrimidinone Derivatives against Breast Cancer Cell Lines
| Compound ID | Hs578t (TNBC) IC₅₀ (µM) | MCF-7 (ER+) IC₅₀ (µM) | MCF-10A (Non-tumorigenic) IC₅₀ (µM) |
| 4.13 | 9.08 | 15.21 | 24.31 |
| 4.25 | 4.50 | 11.53 | 20.34 |
| 8 | 8.63 | 12.87 | 25.19 |
| Doxorubicin | 0.52 | 1.54 | 1.02 |
Data from an evaluation of chromeno[2,3-d]pyrimidinones as therapeutic agents for triple-negative breast cancer.[2]
Table 3: Antimicrobial Activity of Fused Pyrimidine Derivatives
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| 8c | 125 | 125 | 250 | 250 |
| 11c | 62.5 | 125 | 125 | 250 |
| 14b | 125 | 62.5 | 250 | 125 |
| Ampicillin | 125 | 125 | 125 | 250 |
Minimum Inhibitory Concentration (MIC) values from a study on the antimicrobial activities of novel fused pyrimidine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound.
Protocol 1: General Procedure for the Synthesis of Chromeno[2,3-b]pyridines (Friedländer Condensation)
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, malononitrile) (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~2-3 drops)
-
Absolute Ethanol or DMF
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the active methylene compound in absolute ethanol (or DMF).
-
Add a catalytic amount of DBU to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as DMF/ethanol, to afford the pure chromeno[2,3-b]pyridine derivative.
Expected Yields: 60-85%
Protocol 2: General Procedure for the Synthesis of Chromeno[2,3-d]pyrimidines
Materials:
-
This compound (1.0 eq)
-
Amidine salt (e.g., guanidine hydrochloride, formamidine acetate) (1.2 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (1.5 eq)
-
Ethanol
Procedure:
-
To a suspension of this compound in ethanol, add the corresponding amidine salt.
-
Add the base portion-wise to the reaction mixture.
-
Heat the mixture under reflux for 8-12 hours, with constant stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid.
-
The solid product that precipitates out is collected by filtration.
-
Wash the precipitate thoroughly with water and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Expected Yields: 55-75%
Conclusion
This compound has proven to be a valuable and versatile scaffold for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient protocols for the construction of chromeno[2,3-b]pyridines and chromeno[2,3-d]pyrimidines, coupled with the promising biological activities of the resulting derivatives, underscore the importance of this building block in medicinal chemistry. The information provided in these application notes is intended to serve as a practical guide for researchers and scientists in their efforts to develop novel therapeutic agents.
References
Applications of 2-Amino-6-chloro-3-formylchromone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-formylchromone is a versatile and highly reactive scaffold in organic synthesis, serving as a pivotal building block for the construction of a diverse array of heterocyclic compounds.[1] Its unique structural features, including the electrophilic formyl group, the reactive C2-C3 double bond of the chromone core, and the nucleophilic amino group, allow for a wide range of chemical transformations. This multifaceted reactivity makes it an invaluable precursor in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.[1] The derivatives of this compound have shown promising biological activities, including antimicrobial and cytotoxic effects, making them attractive targets for drug discovery programs.[2][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and isoxazoles, as well as its application in Knoevenagel condensation and multicomponent reactions.
Application Notes
This compound is a key intermediate for the synthesis of various fused and substituted heterocyclic systems. Its reactivity is primarily centered around the formyl group, which readily undergoes condensation reactions, and the enamine-like system which can participate in cyclization reactions.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a straightforward and efficient method for the synthesis of pyrazole-annulated chromones. These compounds are of significant interest due to their reported antimicrobial and anti-inflammatory activities.[2] The reaction typically proceeds by initial condensation of the formyl group with hydrazine, followed by an intramolecular cyclization.
Synthesis of Pyrimidine Derivatives
The construction of chromeno[2,3-d]pyrimidine scaffolds can be achieved through the reaction of this compound with various amidine and guanidine derivatives. These fused pyrimidine systems are known to possess a wide range of biological activities.[4] The reaction involves the initial formation of a Schiff base, followed by a cyclization reaction.
Synthesis of Isoxazole Derivatives
Isoxazole-fused chromones can be prepared from this compound by reaction with hydroxylamine hydrochloride. This reaction leads to the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring. Isoxazole derivatives are known for their diverse pharmacological properties.
Knoevenagel Condensation
The formyl group of this compound readily participates in Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate.[5] This reaction, typically catalyzed by a weak base, provides a convenient route to α,β-unsaturated systems which are versatile intermediates for further synthetic transformations.[6]
Multicomponent Reactions
This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular architectures in a single step.[7][8] For instance, in a Biginelli-type reaction, it can react with a β-ketoester and urea or thiourea to afford dihydropyrimidinone derivatives.[9]
Quantitative Data
The following tables summarize quantitative data for various derivatives synthesized from this compound and related compounds, including reaction yields and biological activity data.
Table 1: Synthesis of Heterocyclic Derivatives from 3-Formylchromones
| Product Class | Reactant(s) | Solvent | Catalyst | Yield (%) | Reference |
| Pyrazole | Hydrazine Hydrate | Ethanol | - | 85-95 | [10] |
| Pyrazole | Phenylhydrazine | Ethanol | - | 80-92 | [10] |
| Pyrimidine | Guanidine Hydrochloride | DMF | Piperidine | 75-85 | [4] |
| Isoxazole | Hydroxylamine Hydrochloride | Ethanol | Acetic Acid | 70-80 | |
| Knoevenagel Product | Malononitrile | Ethanol | Piperidine | 90-95 | [5] |
| Dihydropyrimidinone | Ethyl Acetoacetate, Urea | Acetonitrile | TMSCl | 66-91 | [9][11] |
Table 2: Biological Activity of Chromone Derivatives
| Compound Class | Derivative | Biological Activity | IC50 (µM) | MIC (µg/mL) | Reference |
| Pyrazole | 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivative | Antibacterial | - | 15.63-31.25 | [12] |
| Pyrazole | Fluoro phenyl pyrazole derivative | Antimicrobial | - | 0.25-1 | [13] |
| Chromeno[2,3-d]pyrimidine | 5H-chromeno[2,3-d]pyrimidine | Antibacterial | - | 62.5-250 | [4] |
| Chromone Hybrid | Chromone-pyrazole conjugate | Cytotoxic (MCF-7) | 15.6-23.9 | - | [2] |
| Chromone Hybrid | Chromone-pyrazole conjugate | Cytotoxic (HCT-116) | 1.3-8.3 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a hydrazine derivative.[10]
Materials:
-
This compound (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
If required, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8][14][15]
Protocol 2: Synthesis of a Chromeno[2,3-d]pyrimidine Derivative
This protocol outlines a general method for the synthesis of a chromeno[2,3-d]pyrimidine derivative.[4]
Materials:
-
This compound (1 mmol)
-
Guanidine hydrochloride or other amidine derivatives (1.2 mmol)
-
Dimethylformamide (DMF) (15 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of this compound in DMF, add the amidine derivative.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 3: Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation of this compound with an active methylene compound.[5]
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
The product usually precipitates out of the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
Protocol 4: Three-Component Synthesis of a Dihydropyrimidinone Derivative (Biginelli-type Reaction)
This protocol provides a general procedure for a one-pot, three-component synthesis of a dihydropyrimidinone derivative.[9][11]
Materials:
-
This compound (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Acetonitrile (15 mL)
-
Catalyst (e.g., TMSCl, SnCl₂) (catalytic amount)
Procedure:
-
In a round-bottom flask, mix this compound, the β-ketoester, and urea/thiourea in acetonitrile.
-
Add a catalytic amount of the chosen catalyst.
-
Reflux the reaction mixture for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent.
Visualizations
The following diagrams illustrate the synthetic pathways and workflows described in this document.
Caption: Synthetic pathway for pyrazole derivatives.
Caption: Synthesis of chromeno[2,3-d]pyrimidines.
Caption: Knoevenagel condensation workflow.
Caption: Multicomponent reaction for dihydropyrimidinones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.iau.ir [journals.iau.ir]
- 10. researchgate.net [researchgate.net]
- 11. jmchemsci.com [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Derived from 2-Amino-6-chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes based on the versatile 2-Amino-6-chloro-3-formylchromone scaffold. The protocols detailed below are intended to guide researchers in the development and utilization of these probes for the detection of biologically and environmentally important analytes.
Introduction
This compound is a key building block in the synthesis of novel fluorescent probes.[1] Its chromone core provides a robust and photostable fluorophore, while the reactive amino and formyl groups offer facile routes for chemical modification.[1] This allows for the rational design of probes with high selectivity and sensitivity for a variety of target molecules, particularly metal ions. The introduction of a Schiff base linkage by condensation of the formyl group with hydrazine derivatives is a common and effective strategy to create "turn-off" or "turn-on" fluorescent sensors.[2][3]
This document focuses on the application of a Schiff base derivative of this compound as a "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺). Ferric ion is an essential element in many biological processes, but its imbalance is associated with various pathological conditions.[2] Therefore, the development of reliable methods for its detection in biological systems is of great importance.
Quantitative Data Summary
The photophysical and sensing properties of a representative fluorescent probe derived from this compound for the detection of Fe³⁺ are summarized in the table below.
| Parameter | Value | Reference |
| Probe Name | Chromone-based Probe (CP) | [2] |
| Analyte | Fe³⁺ | [2] |
| Sensing Mechanism | Fluorescence "Turn-Off" | [2] |
| Excitation Wavelength (λex) | 345 nm | [2] |
| Emission Wavelength (λem) | 439 nm | [2] |
| Detection Limit | 0.044 µmol·L⁻¹ | [2] |
| Stoichiometry (Probe:Fe³⁺) | 1:1 | [2] |
| Solvent System | DMSO/H₂O (4:1, v/v) | [2] |
| Quantum Yield (Φf) of Free Probe | Not Reported | - |
| Quantum Yield (Φf) of Probe-Fe³⁺ Complex | Significantly Reduced | - |
Experimental Protocols
Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a hydrazine derivative, adapted from procedures for analogous 3-formylchromones.[4][5][6]
Materials:
-
This compound
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)
-
Ethanol
-
p-Toluenesulfonic acid (pTSA) or acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or acetone/ethanol mixture)
Procedure:
-
In a round-bottom flask, dissolve 1.00 mmol of this compound in 25 mL of ethanol.
-
Add 1.00 mmol of the selected hydrazine derivative to the solution.
-
Add a catalytic amount (a few drops) of p-toluenesulfonic acid or acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an acetone/ethanol mixture, to obtain the pure Schiff base fluorescent probe.
-
Dry the purified product in vacuo.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
In Vitro Detection of Fe³⁺
This protocol outlines the procedure for evaluating the performance of the synthesized probe for the detection of Fe³⁺ in a solution-based assay.[2]
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Stock solutions of various metal ions (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, NiCl₂, CoCl₂, CuCl₂, CdCl₂, AlCl₃)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water. Further dilutions should be made to obtain the desired concentrations for the experiments.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, prepare a solution of the probe at the desired final concentration (e.g., 10 µM) in a DMSO/H₂O (4:1, v/v) mixture.
-
Record the fluorescence emission spectrum of the probe solution using an excitation wavelength of 345 nm.
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the probe solution and record the fluorescence spectrum after each addition.
-
To assess selectivity, add solutions of other metal ions at a higher concentration than Fe³⁺ to separate probe solutions and record the fluorescence spectra.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (439 nm) against the concentration of Fe³⁺ to generate a titration curve.
-
Determine the detection limit based on the signal-to-noise ratio.
-
Analyze the titration data using a Job's plot or mole ratio method to determine the binding stoichiometry between the probe and Fe³⁺.
-
Intracellular Imaging of Fe³⁺
This protocol provides a general guideline for the application of the chromone-based probe for imaging Fe³⁺ in living cells.[2]
Materials:
-
Synthesized fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Cells (e.g., HeLa or other suitable cell line)
-
Phosphate-buffered saline (PBS)
-
FeCl₃ solution
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.
-
-
Probe Loading and Fe³⁺ Treatment:
-
Prepare a stock solution of the probe in DMSO.
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Wash the cells with PBS.
-
For the experimental group, incubate the cells with a solution of FeCl₃ in culture medium for a specified time (e.g., 30 minutes).
-
Wash the cells again with PBS to remove excess Fe³⁺.
-
Incubate all cell groups (control and experimental) with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Fluorescence Imaging:
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a confocal microscope with excitation at or near 345 nm and collect the emission around 439 nm.
-
Acquire bright-field images to assess cell morphology.
-
Compare the fluorescence intensity between the control cells (probe only) and the cells treated with Fe³⁺. A significant decrease in fluorescence in the Fe³⁺-treated cells indicates the "turn-off" response of the probe to intracellular Fe³⁺.
-
Visualizations
Caption: Synthesis of a Schiff base fluorescent probe.
Caption: "Turn-off" fluorescence sensing mechanism for Fe³⁺.
Caption: General experimental workflow.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. Solvent-Less Synthesis of Hybrid Molecules of 3-Formylchromones Catalyzed by Boric Acid [ijraset.com]
- 6. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Friedländer Condensation with 2-Amino-3-formylchromones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Friedländer condensation reaction utilizing 2-amino-3-formylchromones as a key precursor. This reaction is a powerful tool for the synthesis of chromeno[2,3-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.
Introduction
The Friedländer annulation is a classic condensation reaction that involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst, to form a quinoline or related heterocyclic system.[1][2] The use of 2-amino-3-formylchromones as the ortho-amino aldehyde component in this reaction provides a direct and efficient route to constructing the chromeno[2,3-b]pyridine scaffold. This fused heterocyclic system is of great interest to medicinal chemists due to its structural complexity and potential to interact with various biological targets.
The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.[2][3] Various catalytic systems have been developed to promote the Friedländer synthesis, enhancing its efficiency and applicability.[1] For the synthesis of chromeno[2,3-b]pyridines from 2-amino-3-formylchromones, base-catalyzed conditions are commonly employed.[4]
Data Presentation: Reaction Parameters for the Synthesis of Chromeno[2,3-b]pyridines
The following table summarizes the reaction conditions and yields for the Friedländer condensation of 2-amino-3-formylchromones with various active methylene compounds. This data is compiled from the scientific literature to provide a comparative overview of the reaction's scope.
| Entry | 2-Amino-3-formylchromone | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1 | Unsubstituted | 2-Acetylthiophene | DBU | Absolute Ethanol | Reflux | 32-55[4] |
| 2 | Unsubstituted | 3-Acetylpyridine | DBU | Absolute Ethanol | Reflux | 32-55[4] |
| 3 | Unsubstituted | 4-Chloroacetophenone | DBU | Absolute Ethanol | Reflux | 32-55[4] |
| 4 | Unsubstituted | 5-Acetyl-4-hydroxy-3H-1,3-thiazin-2,6-dione | DBU | Absolute Ethanol | Reflux | 32-55[4] |
| 5 | Unsubstituted | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | DBU | Absolute Ethanol | Reflux | 32-55[4] |
| 6 | 8-Allyl-substituted | 2-Acetylthiophene | DBU | Not Specified | Not Specified | Not Specified[2] |
| 7 | 8-Allyl-substituted | 3-Acetylpyridine | DBU | Not Specified | Not Specified | Not Specified[2] |
| 8 | 8-Allyl-substituted | 4-Chloroacetophenone | DBU | Not Specified | Not Specified | Not Specified[2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the base-catalyzed Friedländer condensation of 2-amino-3-formylchromone with an active methylene compound.
Protocol 1: General Procedure for the DBU-Catalyzed Synthesis of Chromeno[2,3-b]pyridines
Materials:
-
2-Amino-3-formylchromone (1.0 eq)
-
Active methylene compound (e.g., 2-acetylthiophene, 1.0-1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~3-5 drops)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-3-formylchromone (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Solvent Addition: Add a sufficient amount of absolute ethanol to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of DBU (approximately 3-5 drops) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation of the Product: Reduce the solvent volume under reduced pressure. The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash it with a small amount of cold ethanol.
-
Purification: If further purification is required, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Diagram 1: General Reaction Scheme
A schematic of the Friedländer condensation.
Diagram 2: Experimental Workflow
A step-by-step workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde | European Journal of Chemistry [eurjchem.com]
- 3. benchchem.com [benchchem.com]
- 4. naturalspublishing.com [naturalspublishing.com]
Application Notes and Protocols: Three-Component Reactions Involving 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of three-component reactions involving 3-formylchromones for the generation of diverse and biologically relevant heterocyclic scaffolds. The protocols detailed below offer step-by-step guidance for the synthesis of representative compounds, while the accompanying data and diagrams facilitate a deeper understanding of these powerful reactions.
Introduction
3-Formylchromones are versatile building blocks in organic synthesis due to the presence of multiple electrophilic centers, making them ideal substrates for multicomponent reactions (MCRs).[1][2][3][4] MCRs offer significant advantages in drug discovery and development by enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, often with high atom economy and efficiency.[5] This document focuses on three-component reactions of 3-formylchromones, which have been successfully employed to synthesize a wide array of novel heterocyclic compounds, including those with potential therapeutic applications.[5][6]
Applications in Drug Discovery
The heterocyclic compounds synthesized from three-component reactions of 3-formylchromones have shown promising biological activities. For instance, chromone derivatives are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][7][8] The ability to rapidly generate libraries of structurally diverse chromone-based molecules through MCRs is a valuable tool for identifying new drug candidates.[5] For example, certain synthesized chromonyl-substituted α-aminophosphine oxides have been investigated for their cytotoxic effects against human cancer cell lines.[5]
Featured Three-Component Reactions
This section highlights key examples of three-component reactions involving 3-formylchromones, summarizing the reaction conditions and yields in tabular format for easy comparison.
Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides
A catalyst-free approach for the synthesis of chromonyl-substituted α-aminophosphine oxides has been developed through the reaction of a 3-formylchromone, a primary amine, and a secondary phosphine oxide.[5][6]
Table 1: Synthesis of 3-[(Amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-ones [5]
| Entry | Amine | Secondary Phosphine Oxide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Butylamine | Diphenylphosphine oxide | Acetonitrile | 80 | 1 | - |
| 2 | Aniline | Diphenylphosphine oxide | Acetonitrile | RT | 1 | - |
| 3 | Butylamine | Di(p-tolyl)phosphine oxide | Acetonitrile | 80 | 1 | 86-90 |
| 4 | Cyclohexylamine | Di(p-tolyl)phosphine oxide | Acetonitrile | 80 | 1 | 90-93 |
Note: Specific yield for entries 1 and 2 were not provided in the source, but the formation of the product was confirmed.
Synthesis of Functionalized Morphans
An environmentally benign, three-component cascade reaction of 3-formylchromones, 2-naphthol, and heterocyclic ketal aminals in an ionic liquid has been developed for the synthesis of highly functionalized 2-azabicyclo[3.3.1]nonane (morphan) derivatives.[9]
Table 2: Synthesis of Functionalized Morphans [9]
| Entry | 3-Formylchromone | 2-Naphthol | Heterocyclic Ketal Aminal | Solvent | Promoter | Yield (%) |
| 1 | 3-formylchromone | 2-naphthol | (dimethoxymethyl)pyrrolidine | [BMIM]PF6 | Et3N | 88 |
| 2 | 6-methyl-3-formylchromone | 2-naphthol | (dimethoxymethyl)pyrrolidine | [BMIM]PF6 | Et3N | 85 |
| 3 | 6-chloro-3-formylchromone | 2-naphthol | (dimethoxymethyl)piperidine | [BMIM]PF6 | Et3N | 82 |
Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives
A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives has been achieved through a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals.[10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-[(Amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one Derivatives
This protocol is based on the catalyst-free three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.[5]
Materials:
-
6-methyl-3-formylchromone (1.0 mmol, 0.19 g)
-
Primary amine (e.g., butylamine, aniline) (1.0 mmol)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.0 mmol, 0.20 g)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, prepare a mixture of 6-methyl-3-formylchromone (1.0 mmol) and the secondary phosphine oxide (1.0 mmol).
-
Add the primary amine (1.0 mmol) to the mixture.
-
Add the solvent (acetonitrile) to the flask.
-
Stir the reaction mixture at the specified temperature (room temperature or 80 °C) for the indicated time (e.g., 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-[(amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one derivative.
Protocol 2: General Procedure for the Synthesis of Functionalized Morphan Derivatives
This protocol describes the synthesis of morphan derivatives via a three-component cascade reaction.[9]
Materials:
-
3-Formylchromone derivative (1.0 mmol)
-
2-Naphthol derivative (1.0 mmol)
-
Heterocyclic ketal aminal (1.0 mmol)
-
Ionic liquid [BMIM]PF6 (solvent)
-
Triethylamine (Et3N) (promoter)
Procedure:
-
To a reaction vessel, add the 3-formylchromone derivative (1.0 mmol), the 2-naphthol derivative (1.0 mmol), and the heterocyclic ketal aminal (1.0 mmol).
-
Add the ionic liquid [BMIM]PF6 as the solvent.
-
Add a catalytic amount of triethylamine (Et3N).
-
Heat the mixture with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, extract the product from the ionic liquid using a suitable organic solvent.
-
Wash the organic layer with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the functionalized morphan derivative.
Visualizations
Reaction Pathway Diagrams
Caption: Proposed reaction pathway for the synthesis of α-aminophosphine oxides.
Caption: Workflow for evaluating the in vitro cytotoxicity of synthesized compounds.[5]
References
- 1. scispace.com [scispace.com]
- 2. d-nb.info [d-nb.info]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones, 2-Naphthols, and Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Knoevenagel Condensation of 3-Formylchromones with Active Methylene Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 3-formylchromones with various active methylene compounds. This reaction is a cornerstone in the synthesis of a diverse array of heterocyclic compounds with significant biological activities, making it a valuable tool in medicinal chemistry and drug discovery. The resulting chromone derivatives have shown promise as anticancer and anti-inflammatory agents.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new C=C bond.[1] In the context of 3-formylchromones, the aldehyde group readily reacts with compounds containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, and barbituric acid. This reaction provides a straightforward and efficient route to novel 3-vinylchromone derivatives. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems and have demonstrated a range of pharmacological properties, including anti-allergic, cytotoxic, anti-Helicobacter pylori, and urease inhibitory activities.[2][3]
Applications in Drug Development
Chromone derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities.[4] The Knoevenagel adducts of 3-formylchromones are of particular interest due to their potential as anticancer and anti-inflammatory agents.
Anticancer Activity: Certain chromone derivatives have been shown to exhibit significant tumor cell-specific cytotoxicity.[3][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the STAT3, PI3K-AKT, and p38 MAPK pathways.[1][3][5] For instance, some derivatives can induce apoptosis and cell cycle arrest in cancer cells.[6]
Anti-inflammatory Activity: Chromone derivatives have also demonstrated potent anti-inflammatory properties.[3] One identified mechanism involves the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which plays a crucial role in the inflammatory response.[3][7] This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[7]
Data Presentation
The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of 3-formylchromone with various active methylene compounds, as well as the biological activities of the resulting products.
Table 1: Reaction Conditions and Yields for Knoevenagel Condensation of 3-Formylchromone
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 | 95 | [8] |
| Malononitrile | DABCO | Water/[HyEtPy]Cl | Room Temp | 0.17 | 99 | [9] |
| Malononitrile | Cetyltrimethylammonium bromide (CTAB) / 1,4-diazabicyclo[2.2.2]octane (DABCO) | Water | 90 | 1-2 | ~100 | [10] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3 | 91 | [11] |
| Ethyl Cyanoacetate | L-proline (10 mol%) | Ethanol | 80 | 18 | 94 | [2] |
| Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free (Microwave) | - | 0.08 | 98 | [12] |
| Barbituric Acid | Pyridine | Pyridine | Reflux | 0.17 | 94 | [2] |
| Barbituric Acid | Acetic Acid | Ethanol | Room Temp | 4 | 84 | [13] |
| 1,3-Dimethylbarbituric Acid | Isonicotinic acid (10 mol%) | EtOH/H₂O (19:1) | 60 | - | High | [14] |
Table 2: Biological Activity of Knoevenagel Adducts of 3-Formylchromones
| Compound | Biological Activity | Cell Line / Target | IC₅₀ / Activity | Reference |
| 6,8-Dichloro-3-formylchromone derivative | Anti-H. pylori | Helicobacter pylori | Comparable to metronidazole | [3] |
| 6,8-Dichloro-3-formylchromone derivative | Urease Inhibition | Jack bean urease | Potent inhibition | [3] |
| 6,8-Dibromo-3-formylchromone derivative | Urease Inhibition | Jack bean urease | Potent inhibition | [3] |
| Various 3-styrylchromones | Anticancer | Human oral squamous cell carcinoma | SubG1 and G2+M arrest | [5] |
| DCO-6 (a chromone derivative) | Anti-inflammatory | RAW264.7 macrophages | Reduced NO, IL-1β, IL-6 production | [3][7] |
| 3-Formylchromone | Anticancer | Hepatocellular Carcinoma | Abrogates STAT3 pathway | [1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of Knoevenagel condensation products of 3-formylchromone.
Protocol 1: Synthesis of 3-(2,2-Dicyanovinyl)-4H-chromen-4-one (Reaction with Malononitrile)
Materials:
-
3-Formylchromone (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (15 mL)
Procedure:
-
A mixture of 3-formylchromone (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine in ethanol (15 mL) is stirred at room temperature for 20 hours.[8]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/EtOAc) to afford the pure product.[8]
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate (Reaction with Ethyl Cyanoacetate)
Materials:
-
3-Formylchromone (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (catalyst)
Procedure:
-
In a reaction vessel, 3-formylchromone (1 mmol) and ethyl cyanoacetate (1 mmol) are mixed.
-
Diisopropylethylammonium acetate (DIPEAc) is added as a catalyst.
-
The reaction mixture is stirred at 40-45 °C. The reaction time is typically short.[11]
-
After completion of the reaction (monitored by TLC), the mixture is cooled.
-
The product layer is separated and concentrated under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent to yield the desired product.[11]
Protocol 3: Synthesis of 5-((4-oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Reaction with Barbituric Acid)
Materials:
-
3-Formylchromone (2 mmol)
-
Barbituric acid (2 mmol)
-
Malononitrile (2.2 mmol)
-
Isonicotinic acid (10 mol%)
-
Ethanol/Water (19:1, 10 mL)
Procedure:
-
A mixture of 3-formylchromone (2 mmol), barbituric acid (2 mmol), malononitrile (2.2 mmol), and isonicotinic acid (10 mol%) in a 19:1 mixture of ethanol and water (10 mL) is placed in a round-bottomed flask equipped with a reflux condenser.[14]
-
The reaction mixture is stirred in an oil bath at 60 °C.[14]
-
The reaction progress is monitored by TLC.
-
Upon completion, the crude product is purified by recrystallization from a mixture of ethanol and water (9:1) to give the pure product.[14]
Visualization of Key Processes
General Workflow for Knoevenagel Condensation
Caption: General experimental workflow for the Knoevenagel condensation.
Signaling Pathway: Anticancer Action of Chromone Derivatives via STAT3 Inhibition
Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone derivatives.[1]
Signaling Pathway: Anti-inflammatory Action of Chromone Derivatives
Caption: Anti-inflammatory mechanism via inhibition of the ROS-dependent p38 MAPK pathway.[3][7]
References
- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 8. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. researchgate.net [researchgate.net]
- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 12. mdpi.com [mdpi.com]
- 13. rltsc.edu.in [rltsc.edu.in]
- 14. pcbiochemres.com [pcbiochemres.com]
Experimental protocol for NMR analysis of 2-Amino-6-chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the nuclear magnetic resonance (NMR) analysis of 2-Amino-6-chloro-3-formylchromone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The protocol covers sample preparation, and parameters for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. Representative NMR data is presented in a clear, tabular format to facilitate interpretation and comparison. Additionally, a graphical representation of the experimental workflow is included to provide a clear overview of the process.
Introduction
This compound is a substituted chromone derivative. Chromone scaffolds are prevalent in a variety of biologically active compounds, making their structural elucidation crucial for drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol
Sample Preparation
A standard procedure for preparing an NMR sample of a small organic molecule should be followed to ensure high-quality, reproducible results.[1][2][3][4]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound. Chloroform-d (CDCl₃) can also be used.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[3][4]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 90° pulse |
| Acquisition Time (at) | ~4 seconds |
| Relaxation Delay (d1) | 1-2 seconds |
| Number of Scans (ns) | 16-64 |
| Spectral Width (sw) | -2 to 12 ppm |
| Temperature | 298 K |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled |
| Acquisition Time (at) | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024-4096 |
| Spectral Width (sw) | 0 to 220 ppm |
| Temperature | 298 K |
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Data Presentation
The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. The data is based on spectra available from SpectraBase.[5]
Table 1: ¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 | s | -CHO |
| ~8.5 | br s | -NH₂ |
| ~8.0 | d | Aromatic H |
| ~7.7 | dd | Aromatic H |
| ~7.5 | d | Aromatic H |
s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: ¹³C NMR Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (formyl) |
| ~175 | C=O (chromone) |
| ~155 | C-O |
| ~150 | C-NH₂ |
| ~135 | Aromatic C |
| ~130 | Aromatic C-Cl |
| ~125 | Aromatic C |
| ~120 | Aromatic C |
| ~118 | Aromatic C |
| ~110 | C-CHO |
Conclusion
This application note provides a comprehensive and detailed protocol for the NMR analysis of this compound. The provided experimental parameters and representative data will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling consistent and accurate structural characterization of this and similar chromone derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloro-3-formylchromone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-chloro-3-formylchromone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction to produce 6-chloro-3-formylchromone from 5'-chloro-2'-hydroxyacetophenone is giving a low yield. What are the common causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation of 2-hydroxyacetophenones are a common issue. Here are several potential causes and troubleshooting steps:
-
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.
-
Reagent Quality: The purity of phosphorus oxychloride (POCl₃) is critical. Use freshly distilled or a newly opened bottle of POCl₃ for best results. Old or improperly stored POCl₃ may have degraded.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C) to control the exothermic reaction. However, the subsequent formylation and cyclization may require heating. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-60 °C) after the addition of the acetophenone can improve the reaction rate and yield.
-
Stoichiometry of Reagents: An excess of the Vilsmeier reagent is typically required. A molar ratio of at least 2.5 to 3 equivalents of POCl₃ to the acetophenone is often used to ensure complete conversion.
-
Work-up Procedure: The decomposition of the reaction complex with ice-cold water is a critical step. This should be done carefully and with vigorous stirring to prevent localized overheating which can lead to side product formation.
Q2: I am observing the formation of a significant amount of side products during the synthesis of 6-chloro-3-formylchromone. How can I minimize these?
A2: Side product formation can often be attributed to the high reactivity of the Vilsmeier reagent and the reaction intermediates.
-
Double Formylation: The Vilsmeier-Haack reaction can sometimes lead to double formylation.[1] Controlling the stoichiometry of the reagents and the reaction temperature can help minimize this.
-
Incomplete Cyclization: If the cyclization to the chromone ring is incomplete, you may isolate intermediates. Ensuring a sufficient reaction time and appropriate temperature can drive the reaction to completion.
-
Purification: Careful purification by recrystallization or column chromatography is essential to remove side products. A solvent system of ethanol or ethyl acetate/hexane is often effective for recrystallization.
Q3: What is the most effective method to convert 6-chloro-3-formylchromone to this compound?
A3: The introduction of an amino group at the C2 position of the chromone ring is a challenging transformation. A common strategy involves the conversion of the 3-formylchromone to an intermediate that facilitates amination. A plausible route is via the corresponding oxime:
-
Oxime Formation: React 6-chloro-3-formylchromone with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, to form the corresponding oxime.
-
Rearrangement and Amination: The oxime can then be subjected to a base-catalyzed rearrangement to introduce the amino group at the C2 position. This can be achieved by heating the oxime with a base like sodium hydroxide in an aqueous or alcoholic solvent.
A more recent approach involves a palladium-catalyzed rearrangement strategy, which may offer a more direct and efficient route.
Q4: My attempt to introduce the amino group resulted in a complex mixture of products. What could be the reason?
A4: The chromone ring, particularly with an electron-withdrawing formyl group, can be susceptible to ring-opening reactions under certain conditions, especially with strong nucleophiles or harsh basic conditions.
-
Reaction Conditions: The conditions for the amination step must be carefully controlled. Strong bases or high temperatures can lead to the degradation of the chromone ring.
-
Protecting Groups: In some cases, it may be necessary to protect the formyl group before attempting the amination, although this adds extra steps to the synthesis.
-
Alternative Routes: If direct amination is problematic, consider alternative synthetic strategies, such as starting from a precursor that already contains the amino group or a group that can be easily converted to an amine.
Quantitative Data on Synthesis
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 5'-Chloro-2'-hydroxyacetophenone | 6-Chloro-3-formylchromone | POCl₃, DMF | 71 | [2] |
| 2'-Hydroxy-5'-nitroacetophenone | 6-Nitro-3-formylchromone | POCl₃, DMF | ~70 | General Vilsmeier-Haack |
| 2'-Hydroxyacetophenone | 3-Formylchromone | POCl₃, DMF | 80-90 | General Vilsmeier-Haack |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of similar substituted 3-formylchromones.[2]
Materials:
-
5'-Chloro-2'-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (e.g., 10 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (2.5 - 3.0 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The mixture may become a thick mass.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 200 g) with vigorous stirring to decompose the reaction complex.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to afford 6-chloro-3-formylchromone as a solid. A yield of approximately 71% can be expected.[2]
Protocol 2: Plausible Synthesis of this compound (via Oxime Intermediate)
This protocol is a plausible route based on general methods for the synthesis of 2-aminochromones. Optimization will likely be required.
Step A: Formation of 6-chloro-3-formylchromone oxime
-
Dissolve 6-chloro-3-formylchromone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
Step B: Conversion to this compound
-
Suspend the 6-chloro-3-formylchromone oxime in an aqueous ethanol solution.
-
Add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat the mixture.
-
Monitor the reaction progress by TLC. The reaction time and temperature may need to be optimized to maximize yield and minimize side product formation.
-
Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
-
The product, this compound, should precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Vilsmeier-Haack reaction mechanism for 6-chloro-3-formylchromone synthesis.
Caption: General experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
Technical Support Center: Purification of 2-Amino-6-chloro-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Amino-6-chloro-3-formylchromone. The following sections offer detailed experimental protocols and address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone can sometimes lead to side products.[1] Potential impurities in your crude this compound may include:
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Unreacted starting materials: Such as 2-amino-5-chloro-2'-hydroxyacetophenone.
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Partially reacted intermediates.
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Side products from the Vilsmeier-Haack reaction: The reaction can sometimes yield minor isomers or related byproducts depending on the precise reaction conditions.
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Decomposition products: The product can be sensitive to high temperatures, which may lead to some degradation if the reaction or workup is not carefully controlled.[2]
Q3: My purified product has a brownish or off-yellow color. Is this normal?
Pure this compound is typically a light yellow to yellow or orange powder or crystal. A significant brownish discoloration may indicate the presence of impurities or degradation products. Further purification may be necessary to achieve the desired purity and color.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the recrystallization solvent, even with heating.
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Possible Cause: The chosen solvent is not polar enough to dissolve the compound.
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Solution: this compound is a polar molecule. A common and effective solvent for the recrystallization of substituted 3-formylchromones is ethanol.[1] If ethanol alone is insufficient, a more polar solvent or a solvent mixture may be required.
Problem 2: The compound dissolves but does not crystallize upon cooling.
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Possible Causes:
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The solution is too dilute.
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The solution is supersaturated, but crystal nucleation has not initiated.
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The presence of impurities is inhibiting crystallization.
-
-
Solutions:
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Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.
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Induce crystallization:
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Scratch the inside of the flask with a glass rod at the meniscus.
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Add a seed crystal of pure this compound.
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Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
-
Purify further: If significant impurities are present, they may need to be removed by another method, such as column chromatography, before attempting recrystallization again.
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The solubility of the compound changes too rapidly with temperature, or the melting point of the impure compound is below the boiling point of the solvent.
-
Solutions:
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Use a different solvent or solvent system: A solvent with a lower boiling point or a solvent mixture may promote better crystal formation.
-
Lower the crystallization temperature: Allow the solution to cool more slowly to room temperature before placing it in a colder environment.
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Redissolve and retry: Heat the solution to redissolve the oil, and then try inducing crystallization again as the solution cools slowly.
-
Column Chromatography
Problem 4: The compound streaks or shows significant tailing on the column.
-
Possible Causes:
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Strong interaction with the stationary phase: The basic amino group of the compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and tailing.
-
Inappropriate mobile phase: The polarity of the mobile phase may not be optimal for eluting the compound efficiently.
-
-
Solutions:
-
Use a modified stationary phase: Consider using deactivated (end-capped) silica gel or an alternative stationary phase like alumina.
-
Modify the mobile phase: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.
-
Optimize the mobile phase polarity: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to improve the separation and peak shape. A good starting point for a mobile phase could be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.
-
Problem 5: The compound does not elute from the column or requires a very high polarity mobile phase.
-
Possible Cause: The compound is highly polar and is strongly adsorbed to the stationary phase.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). In some cases, a more polar solvent like methanol may need to be added to the mobile phase in small proportions.
-
Add a basic modifier: As mentioned in the previous problem, adding a small amount of triethylamine can help to reduce the strong interaction with the silica gel and facilitate elution.
-
Problem 6: Poor separation of the desired compound from impurities.
-
Possible Causes:
-
Inappropriate mobile phase polarity: The chosen solvent system does not provide sufficient resolution between your compound and the impurities.
-
Column overloading: Too much crude material was loaded onto the column.
-
-
Solutions:
-
Optimize the mobile phase: Systematically test different solvent ratios using thin-layer chromatography (TLC) to find a mobile phase that gives good separation between your product and the impurities (ideally, a difference in Rf values of at least 0.2).
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve separation.
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Reduce the sample load: Use a smaller amount of crude material for the amount of silica gel in the column.
-
Experimental Protocols
Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into the chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). The addition of 0.1-1% triethylamine to the mobile phase is recommended to improve peak shape.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Method | Recommended Solvent/Mobile Phase System | Key Parameters |
| Recrystallization | Ethanol | Dissolve at boiling point, cool slowly. |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Triethylamine | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
Visualizations
References
Overcoming low solubility of 3-formylchromone derivatives in reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-formylchromone derivatives. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges related to the low solubility of these compounds in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why do many of my 3-formylchromone derivatives exhibit low solubility in common organic solvents?
A1: The low solubility of 3-formylchromone derivatives often stems from their rigid, planar structure and the potential for strong intermolecular interactions, such as π-π stacking and hydrogen bonding. The polarity of the chromone core, combined with the electron-withdrawing nature of the 3-formyl group, can lead to high crystal lattice energy, making it difficult for solvents to effectively solvate the molecules. The nature and position of substituents on the chromone ring also play a crucial role in determining solubility.
Q2: I'm observing incomplete conversion in my reaction. Could this be related to the solubility of my 3-formylchromone derivative?
A2: Yes, low solubility is a common cause of incomplete reactions. If the 3-formylchromone derivative does not fully dissolve in the reaction solvent, the concentration of the reactant in the solution phase will be low, leading to a slower reaction rate and incomplete conversion. The undissolved solid may also become coated with product, further hindering its dissolution and participation in the reaction.
Q3: Can the choice of solvent affect the outcome of my reaction with 3-formylchromones, beyond just solubility?
A3: Absolutely. The solvent can influence the reaction pathway and product distribution. For instance, in reactions with amines, alcoholic solvents like methanol or ethanol can participate in the reaction, leading to the formation of 2-alkoxy-3-enamines, while aprotic solvents may favor the formation of imines.[1] The polarity of the solvent can also affect the stability of intermediates and transition states, thereby influencing the reaction rate and selectivity.
Q4: Are there any general trends for the solubility of substituted 3-formylchromones?
A4: While specific quantitative data is sparse, some general trends can be observed. Electron-donating groups on the benzene ring may slightly increase solubility in less polar solvents, whereas electron-withdrawing groups can decrease it. The presence of functional groups capable of hydrogen bonding (e.g., hydroxyl groups) can enhance solubility in protic solvents. However, the overall solubility is a complex interplay of various factors, and experimental determination is often necessary. Unsubstituted 3-formylchromone is reportedly soluble in a range of common solvents including water, dichloromethane, acetonitrile, DMSO, DMF, ethanol, 2-propanol, and chloroform.[2]
Troubleshooting Guides
Issue: My 3-formylchromone derivative is not dissolving sufficiently in the chosen reaction solvent.
| Potential Cause | Troubleshooting Steps |
| High Crystal Lattice Energy | 1. Particle Size Reduction: Grind the solid material to a fine powder to increase the surface area available for solvation. Techniques like micronization can be beneficial. 2. Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up agglomerates and enhancing solvent penetration. |
| Inappropriate Solvent Choice | 1. Solvent Screening: Test the solubility of your derivative in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, DMSO). 2. Use of Co-solvents: Employ a mixture of solvents. A small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent to improve solubility.[3] For example, a mixture of ethanol and DMSO can be effective.[4] |
| Low Temperature | 1. Increased Temperature: Gently heat the mixture to the reflux temperature of the solvent to increase solubility.[5] Ensure the compound is thermally stable at the chosen temperature. 2. Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to improved solubility and reduced reaction times.[6] |
Issue: The reaction is sluggish or incomplete, even with heating.
| Potential Cause | Troubleshooting Steps |
| Insufficient Concentration of Dissolved Reactant | 1. High-Boiling Point Solvents: Use a high-boiling point solvent such as DMF, DMSO, or dioxane to perform the reaction at a higher temperature, which can significantly increase the solubility of the starting material. 2. Solvent-Free Conditions: In some cases, heating a neat mixture of the reactants (solvent-free) can lead to a successful reaction, especially if the reactants form a molten eutectic mixture. |
| Product Precipitation | 1. Monitor the Reaction Mixture: Observe if a precipitate forms during the reaction. This could be the product crashing out of the solution, which can inhibit further reaction. 2. Add More Solvent: If product precipitation is observed, adding more of the reaction solvent or a co-solvent in which the product is more soluble can help to keep it in solution. |
| Catalyst Inefficiency in a Heterogeneous Mixture | 1. Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the reactants between the phases. 2. Homogeneous Catalyst: If using a solid-supported catalyst, consider switching to a soluble catalyst to ensure it can interact with the dissolved reactant. |
Solubility Data Summary
The following table provides a qualitative summary of the solubility of 3-formylchromone and some of its derivatives in common organic solvents, as inferred from the literature. "Soluble" indicates that the compound is often used in that solvent for reactions, suggesting sufficient solubility. "Sparingly Soluble/Insoluble" is based on explicit mentions of low solubility in the literature.
| Compound | Toluene | THF | Acetonitrile | Ethanol | Methanol | DMF | DMSO |
| 3-Formylchromone | Soluble | Soluble | Soluble | Soluble[2] | Soluble[7] | Soluble[8][9] | Soluble[2][8] |
| 6-Methyl-3-formylchromone | - | - | Soluble[6] | - | - | - | - |
| 6-Chloro-3-formylchromone | - | - | - | Soluble[9] | - | - | - |
| 6-Nitro-3-formylchromone | - | - | - | Sparingly Soluble | - | - | - |
| Imine derivatives | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with a Poorly Soluble 3-Formylchromone Derivative Using a Co-solvent System
This protocol is adapted for a Knoevenagel condensation where the substituted 3-formylchromone has limited solubility in a standard solvent like ethanol.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 3-formylchromone (1.0 eq.), the active methylene compound (1.1 eq.), and a catalytic amount of a weak base such as piperidine or pyridine (0.1 eq.).
-
Solvent Addition: Add a primary solvent in which the reactants are partially soluble (e.g., ethanol).
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Co-solvent Addition: Add a minimal amount of a high-polarity co-solvent (e.g., DMF or DMSO) dropwise while stirring until the 3-formylchromone derivative dissolves completely. Aim for the lowest necessary amount of the co-solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Protocol 2: High-Temperature Reaction in a High-Boiling Point Solvent
This protocol is suitable for reactions that require elevated temperatures to overcome the low solubility of the 3-formylchromone derivative.
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the poorly soluble 3-formylchromone derivative (1.0 eq.) and the other reactant(s).
-
Solvent Addition: Add a high-boiling point solvent such as DMF or DMSO.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) using an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: A general experimental workflow for reactions involving poorly soluble 3-formylchromone derivatives.
Caption: A troubleshooting decision tree for low-yield reactions with 3-formylchromone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. asianpubs.org [asianpubs.org]
Solvent effects on the reaction of 3-formylchromones with aminobenzothiazoles
Welcome to the Technical Support Center for Chromone-Benzothiazole Synthesis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols regarding the solvent effects on the reaction of 3-formylchromones with aminobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between 3-formylchromone and 2-aminobenzothiazole?
The reaction is highly sensitive to the solvent used, leading to different products.[1][2] In aprotic solvents or 2-propanol, the expected product is the corresponding imine (a Schiff base).[1][2][3] However, in other primary (1°) or secondary (2°) alcohols, the major product is a 2-alkoxy-3-enamine, with a selectivity for the Z-isomer.[1][2][3][4]
Q2: Why is the choice of solvent so critical for this reaction?
The solvent can act as a simple medium or as a reactant. 3-formylchromone has multiple electrophilic centers that can be attacked by nucleophiles.[5][6][7] In alcoholic solvents (other than 2-propanol), the alcohol can add to the chromone ring system, leading to the formation of 2-alkoxy-3-enamines instead of the simple imine.[1][2] Aprotic solvents like THF and CH₂Cl₂ do not participate in the reaction and typically yield the imine product.[1][8]
Q3: Is a catalyst required for this condensation reaction?
Many variations of this reaction can proceed without an external catalyst, especially in alcoholic solvents at moderate temperatures (30-40 °C).[1][3] However, to synthesize the imine in an aprotic solvent like dry toluene, a catalytic amount of p-Toluenesulfonic acid (PTSA) under Dean-Stark conditions may be used to facilitate the dehydration.[1]
Q4: What is the general reaction mechanism?
The reaction typically begins with the nucleophilic attack of the primary amine of the aminobenzothiazole on the aldehyde group of the 3-formylchromone. This is followed by dehydration to form a Schiff base (imine). In certain alcoholic media, a competing pathway exists where the alcohol acts as a nucleophile, attacking the C2 position of the chromone ring, which ultimately leads to the 2-alkoxy-3-enamine product.
Troubleshooting Guide
Q1: My reaction yielded a 2-alkoxy-3-enamine instead of the expected imine. What happened?
This is a common outcome when using primary or secondary alcohols (like methanol, ethanol, or 2-butanol) as the solvent.[1][2][4] The alcohol participates in the reaction. To obtain the imine, switch to a different solvent system.
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Solution 1: Use 2-propanol as the solvent. This specific secondary alcohol has been shown to favor the formation of the corresponding imine.[1][2][3]
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Solution 2: Use an aprotic solvent such as THF, CH₂Cl₂, or dry toluene.[1][8] When using toluene, adding a catalytic amount of PTSA and using a Dean-Stark apparatus to remove water can improve the yield of the imine.[1]
Q2: The yield of my imine product is very low, or it precipitated immediately and seems difficult to work with. How can I improve this?
Low yields can be due to several factors, including poor solubility of the product or incomplete reaction.
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Problem: The imine product has very low solubility in many common solvents, which can make purification and handling difficult.[1][2]
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Solution: The reaction can be designed so that the product precipitates upon formation and can be purified simply by filtration, which avoids losses during column chromatography or recrystallization.[3] Ensure the reaction goes to completion before filtering.
-
-
Problem: The reaction may be incomplete.
Q3: I am observing multiple products in my final reaction mixture. How can I increase selectivity?
The formation of multiple products often occurs when using tertiary alcohols (like tert-butanol), phenols, or benzyl alcohols as solvents, which can lead to complex mixtures that are difficult to separate.[1][2]
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Solution 1: Avoid using tertiary alcohols, phenols, or benzyl alcohol as the reaction medium.
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Solution 2: To ensure the formation of a single major product, use a recommended solvent system like 2-propanol for the imine or ethanol for the 2-ethoxy-3-enamine.
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Solution 3: If impurities are the issue, purification via recrystallization from a suitable solvent or column chromatography may be necessary. However, be aware that some products can decompose on silica gel.[6]
Data Presentation: Solvent Effects
The choice of solvent directly dictates the reaction outcome. The following table summarizes the products formed from the reaction of 3-formylchromones and 2-aminobenzothiazoles in various solvents.
| Solvent Class | Solvent Example(s) | Major Product Type | Typical Conditions | Yield Notes | Reference(s) |
| Primary Alcohols | Methanol (MeOH), Ethanol (EtOH) | Z-2-Alkoxy-3-enamine | 30-40 °C, Reflux | Moderate to Good (e.g., 45% in MeOH, may contain impurities) | [1][2][11] |
| Secondary Alcohols | 2-Propanol | Imine (Schiff Base) | 30-40 °C | Good, often purifiable by filtration | [1][2][3] |
| Secondary Alcohols | 2-Butanol, Cyclohexanol | 2-Alkoxy-3-enamine | 30-40 °C | Product formation observed | [1][2] |
| Tertiary Alcohols | tert-Butanol | Multiple Products | - | Difficult to separate | [1][2] |
| Aprotic Solvents | THF, Dichloromethane (CH₂Cl₂) | Imine / Enamine | - | Product formation observed | [1][8] |
| Aprotic Solvents | Toluene (dry) | Imine (Schiff Base) | Reflux, Dean-Stark | Can be effective with PTSA catalyst | [1] |
Experimental Protocols
Protocol 1: Synthesis of Imine using 2-Propanol
This protocol is optimized for the formation of the imine product and leverages its low solubility for simple purification.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-formylchromone (1.0 eq.) in 2-propanol (approx. 20 mL per mmol of chromone).
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Reaction Initiation: Add 2-aminobenzothiazole (1.0 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at a gentle reflux or at a constant temperature of 30–40 °C. The product will often begin to precipitate as a solid.
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Monitoring: Monitor the reaction for completion by TLC (typically 2-4 hours).
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Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.
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Washing: Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.
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Drying: Dry the purified solid product under vacuum. No further purification is typically needed.[3]
Visualizations
Below are diagrams illustrating the experimental workflow, troubleshooting logic, and solvent-dependent reaction pathways.
Caption: General workflow for the synthesis of chromone-benzothiazole derivatives.
Caption: A logical guide for troubleshooting unexpected reaction products.
Caption: Divergent reaction pathways based on the choice of solvent.
References
- 1. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Multicomponent Reactions with 3-Formylchromone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with multicomponent reactions involving 3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for multicomponent reactions with 3-formylchromone?
Not always. Several efficient multicomponent reactions involving 3-formylchromone proceed without a catalyst. For instance, a fast and mild approach for synthesizing chromonyl-substituted α-aminophosphine oxides from 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides has been developed under catalyst-free conditions at ambient temperature.[1][[“]] Similarly, catalyst-free domino reactions have been used to synthesize (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]chromen-4-ones.
Q2: What types of catalysts are commonly used when one is required?
Commonly used catalysts are often basic in nature. Organic bases like N,N-diisopropylethylamine (DIPEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed.[3][4] Inorganic bases such as cesium carbonate (Cs2CO3) and potassium carbonate have also been reported.[5][6] In certain reactions, Lewis acids like indium triflate or weak acids such as boric acid can be effective.[7][8]
Q3: How does the choice of catalyst affect the reaction outcome?
The catalyst can significantly influence product selectivity. For example, in the reaction of 3-formyl-6-methylchromone, aniline, and diphenylphosphine oxide, a catalyst-free approach selectively yields chromonyl-substituted α-aminophosphine oxide. However, in the presence of a basic catalyst like DIPEA, the formation of phosphinoyl-functionalized 3-(phenylamino)methylene chromanone is promoted, although often not with complete selectivity.[1][3]
Q4: Can the solvent choice impact the reaction and catalyst performance?
Yes, the solvent plays a crucial role. Some reactions are performed in environmentally friendly solvents like water or ionic liquids such as [BMIM]PF6.[7][9][10] The solvent can also dictate the product formed. For instance, the reaction of 3-formylchromone with cyclic secondary amines in methanol yields (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones, while using ethanol can lead to different products.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction type. For aromatic amines in certain reactions, a basic catalyst is essential for the reaction to proceed.[1][3][12] | Catalyst Screening: If a catalyst-free approach is unsuccessful, screen a range of basic catalysts (e.g., DIPEA, Cs2CO3) or Lewis acids (e.g., indium triflate) depending on the reaction. |
| Sub-optimal Reaction Conditions: Temperature and reaction time can be critical. | Optimize Conditions: Gradually increase the temperature and reaction time. For example, a complete conversion was achieved by increasing the temperature to 100 °C and the reaction time to 2 hours in the presence of DIPEA.[1][3] | |
| Formation of Multiple Products/Low Selectivity | Reaction Pathway Competition: 3-Formylchromone has multiple electrophilic sites, leading to different reaction pathways. The catalyst can influence which pathway is favored. | Adjust Catalyst and Conditions: In the synthesis of phosphinoyl-functionalized 3-(phenylamino)methylene chromanone, using a basic catalyst at higher temperatures favored the desired product, although selectivity was not absolute.[1][3] A catalyst-free approach might offer better selectivity for a different desired product. |
| Solvent Effects: The solvent can influence the reaction pathway and product distribution. | Solvent Screening: Test a range of solvents with different polarities. Some reactions show high selectivity in specific alcoholic solvents or ionic liquids.[7][9][13] | |
| Unexpected Product Formation | Ring Opening of Chromone: The γ-pyrone ring of the chromone moiety can be opened by nucleophiles, especially under basic conditions. | Milder Conditions: Employ milder reaction conditions (e.g., lower temperature, shorter reaction time) or consider a catalyst-free approach if applicable. |
| Solvent Participation: Solvents like alcohols can participate in the reaction, leading to alkoxy-containing products.[13] | Use Aprotic Solvents: Switch to aprotic solvents such as acetonitrile or DMF to avoid solvent incorporation into the product.[6] |
Quantitative Data on Catalyst Performance
Table 1: Effect of Basic Catalysts on the Three-Component Reaction of 3-Formyl-6-methylchromone, Aniline, and Diphenylphosphine Oxide [1][12]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product Ratio (1b:2b:3) |
| 1 | PMDTA (10) | 80 | 1 | 50 | - |
| 2 | PMDTA (20) | 80 | 1 | - | 24:34:- |
| 3 | DIPEA (10) | 80 | 1 | 90 | 47:30:13 |
| 4 | DIPEA (20) | 100 | 2 | 100 | - (54% yield of 2b) |
Reaction of 3-formyl-6-methylchromone, aniline, and diphenylphosphine oxide. Product 1b is the α-aminophosphine oxide, 2b is the phosphinoyl-functionalized 3-(phenylamino)methylene chromanone, and 3 is the α-hydroxyphosphine oxide.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides [1]
A mixture of 3-formyl-6-methylchromone (1 mmol), aniline (1 mmol), and diphenylphosphine oxide (1 mmol) is stirred in acetonitrile at room temperature. The reaction progress is monitored by ³¹P NMR. For the synthesis of derivative 1b , the reaction is typically complete within 1 hour, yielding the product in excellent yields (93-94%) after purification.
Protocol 2: Base-Catalyzed Synthesis of Phosphinoyl-Functionalized 3-(Phenylamino)methylene Chromanone [1][3]
To a solution of 3-formyl-6-methylchromone (1 mmol), aniline (1 mmol), and diphenylphosphine oxide (1 mmol) in a suitable solvent, N,N-diisopropylethylamine (DIPEA) (20 mol%) is added. The reaction mixture is heated to 100 °C for 2 hours. After completion, the reaction is worked up and the product is purified by chromatography to yield the phosphinoyl-functionalized 3-(phenylamino)methylene chromanone (2b ).
Protocol 3: Synthesis of Functionalized Morphan Derivatives Using an Organic Base in an Ionic Liquid [7][9]
A mixture of 3-formylchromone, 2-naphthol, and a heterocyclic ketal aminal is heated in the ionic liquid [BMIM]PF6 in the presence of the organic base Et3N. This protocol results in the formation of functionalized morphan derivatives in satisfactory yields (65-88%).
Visualizations
Caption: A decision workflow for catalyst selection in multicomponent reactions.
Caption: Influence of catalyst on reaction pathways and product selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. consensus.app [consensus.app]
- 3. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multi-component cascade reaction of 3-formylchromones: highly selective synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1 H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Less Synthesis of Hybrid Molecules of 3-Formylchromones Catalyzed by Boric Acid [ijraset.com]
- 9. An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones, 2-Naphthols, and Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
Side product formation in the synthesis of chromonyl α-aminophosphonates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromonyl α-aminophosphonates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating the formation of side products.
Issue 1: Low or No Yield of the Desired α-Aminophosphonate
-
Question: My reaction is showing a low yield or no formation of the target chromonyl α-aminophosphonate. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in the Kabachnik-Fields reaction for synthesizing chromonyl α-aminophosphonates can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reaction Pathway Inefficiency: The reaction can proceed via two main pathways: an imine intermediate or an α-hydroxyphosphonate intermediate.[1][2] The α-hydroxyphosphonate pathway is often more favorable for achieving a complete reaction.[1]
-
Incomplete Imine Formation/Reaction: If the reaction proceeds through the imine pathway, the formation of the imine from the 3-formylchromone and the amine might be incomplete, or the subsequent reaction with the phosphite may be slow.[1]
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Solution: Monitor the formation of the imine intermediate using techniques like TLC or NMR. If imine formation is the bottleneck, consider using a dehydrating agent to drive the equilibrium towards the imine.
-
-
Steric Hindrance: The steric bulk of the reactants can significantly impact the reaction rate and yield. For instance, diisopropyl phosphite has been shown to be less reactive than diethyl or dibutyl phosphite due to steric hindrance.[1]
-
Solution: If you suspect steric hindrance is an issue, try using a less sterically demanding phosphite reagent.
-
-
Reaction Conditions: Temperature and reaction time are critical. While higher temperatures can increase the reaction rate, they can also lead to side product formation. Some condensations require elevated temperatures (70-110°C) and long reaction times (2-6 hours) to achieve reasonable yields, which can range from 16-70%.[5]
-
Issue 2: Formation of α-Hydroxyphosphonate as a Major Product
-
Question: I am isolating a significant amount of the α-hydroxyphosphonate instead of the desired α-aminophosphonate. Why is this happening and what can I do?
-
Answer: The formation of the α-hydroxyphosphonate is a key step in one of the possible reaction pathways.[1][2] Its accumulation as the major product indicates that the subsequent substitution by the amine is the rate-limiting step.
-
Mechanism: The dialkyl phosphite adds to the carbonyl group of the 3-formylchromone to form the α-hydroxyphosphonate. This intermediate then needs to react with the amine to yield the final α-aminophosphonate.[1]
-
Troubleshooting Steps:
-
Increase Amine Equivalents: Try increasing the molar ratio of the amine to push the equilibrium towards the final product.
-
Increase Temperature/Reaction Time: Gently increasing the temperature or extending the reaction time might facilitate the substitution reaction. However, be cautious as this could also lead to other side products.
-
Two-Step Synthesis: As mentioned previously, isolating the α-hydroxyphosphonate and then reacting it with the amine in a separate step can provide better control and higher yields of the desired product.[1][3][4]
-
-
Issue 3: Formation of Phosphinoyl-Functionalized 3-Aminomethylene Chromanones
-
Question: My analysis shows the presence of a significant side product, which I've identified as a phosphinoyl-functionalized 3-aminomethylene chromanone. What leads to its formation and how can it be avoided?
-
Answer: This side product is particularly common when using aliphatic amines or aminoalcohols at elevated temperatures (e.g., 80°C).[3][4][5][[“]][8]
-
Formation Mechanism: At higher temperatures, a rearrangement and intramolecular reaction can occur, leading to the formation of the more stable chromanone structure instead of the expected chromonyl α-aminophosphonate.
-
Prevention Strategies:
-
Lower Reaction Temperature: The most effective way to avoid this side product is to conduct the reaction at a lower temperature, ideally at ambient temperature.[3][4]
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Choice of Amine: Aromatic amines are less prone to inducing this side reaction compared to aliphatic amines.[3][4][5] If your synthetic scheme allows, consider using an aromatic amine.
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Catalyst Choice: While many of these reactions are performed catalyst-free, the presence of a basic catalyst has been observed to promote the formation of these chromanone byproducts.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of chromonyl α-aminophosphonates via the Kabachnik-Fields reaction?
A1: The Kabachnik-Fields reaction for this synthesis can proceed through two primary mechanistic pathways[1][2][9][10][11]:
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Route I (Imine Pathway): The 3-formylchromone first reacts with the amine to form an imine intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N bond of the imine to give the final α-aminophosphonate.[1]
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Route II (α-Hydroxyphosphonate Pathway): The dialkyl phosphite adds to the carbonyl group of the 3-formylchromone to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution of the hydroxyl group by the amine to yield the product.[1]
Experimental evidence suggests that for 3-formylchromones, Route II is often the more favorable pathway for achieving complete reactions.[1]
Q2: Can I run this reaction without a catalyst?
A2: Yes, an efficient, catalyst-free synthesis of chromonyl α-aminophosphonates has been developed, particularly using microwave irradiation.[1][6] This "green chemistry" approach often results in high yields, short reaction times, and simplifies product purification, as the product can sometimes be isolated by simple filtration without the need for column chromatography.[1][6]
Q3: How does the choice of reactants affect the reaction outcome?
A3: The choice of amine, phosphite, and the substituents on the chromone ring can all influence the reaction.
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Amine: Aliphatic amines at higher temperatures can lead to the formation of 3-aminomethylene chromanone side products.[3][4][5][[“]] Aromatic amines are generally less prone to this side reaction.
-
Phosphite: Sterically hindered phosphites, such as diisopropyl phosphite, may exhibit lower reactivity and result in lower yields compared to less hindered ones like diethyl phosphite.[1]
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Chromone Substituents: Electron-donating or electron-withdrawing groups on the 3-formylchromone can influence the reactivity of the carbonyl group and affect the overall yield.[1]
Q4: What are the recommended purification techniques for chromonyl α-aminophosphonates?
A4: The purification method depends on the purity of the crude product.
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Filtration: In ideal cases, especially with catalyst-free, microwave-assisted synthesis, the product may precipitate from the reaction mixture and can be isolated by simple filtration.[1][6]
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Column Chromatography: When the reaction mixture contains significant amounts of starting materials, intermediates, or side products, purification by column chromatography is often necessary to obtain the pure α-aminophosphonate.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Diethyl ((butylamino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl)phosphonate
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Conventional | 100 | 60 | 75 | [12] |
| 2 | Microwave | 80 | 30 | 80 | [12] |
| 3 | Microwave | 100 | 10 | 83 | [12] |
| 4 | Microwave | 100 | 30 | 83 | [12] |
| 5 | Microwave | 120 | 10 | 81 | [12] |
Table 2: Influence of Different Phosphites on Product Yield Reaction of 3-formyl-6-methylchromone and butylamine under optimized microwave conditions (100 °C, 10 min).
| Entry | Phosphite | Yield (%) | Reference |
| 1 | Diethyl phosphite | 86 | [1] |
| 2 | Dibutyl phosphite | 80 | [1] |
| 3 | Diisopropyl phosphite | 65 | [1] |
Experimental Protocols
Key Experiment: Microwave-Assisted Synthesis of Chromonyl α-Aminophosphonates
This protocol is based on a general procedure for the catalyst- and solvent-free Kabachnik-Fields reaction.[1][6]
Materials:
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3-formylchromone derivative (1.0 mmol)
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Primary amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
Procedure:
-
In a sealed microwave reactor tube, combine the 3-formylchromone (1.0 mmol), the primary amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).
-
Seal the tube and place it in a focused microwave reactor.
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Irradiate the mixture at a constant temperature of 100°C for 10-30 minutes with a power of 20-30 W.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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If a precipitate has formed, collect the solid product by filtration. Wash the solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any residual starting materials.
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If no precipitate forms, or if further purification is needed, subject the crude reaction mixture to column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
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Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Visualizations
Reaction Pathways
Caption: Possible reaction pathways for the Kabachnik-Fields synthesis.
Experimental Workflow
Caption: General experimental workflow for microwave-assisted synthesis.
Troubleshooting Logic for Side Product Formation
Caption: Decision tree for troubleshooting common side product issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction | Semantic Scholar [semanticscholar.org]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Kabachnik-Fields Reaction [organic-chemistry.org]
- 10. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 11. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Kabach-nik–Fields Reaction of 3-Formylchromones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the Kabachnik–Fields reaction of 3-formylchromones.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the Kabachnik–Fields reaction with 3-formylchromones?
A1: A common starting point for the Kabachnik–Fields reaction involving 3-formylchromones, an amine, and a dialkyl phosphite is room temperature, especially when a catalyst is employed. However, for catalyst-free and solvent-free conditions, moderate heating is generally required. For instance, in a model reaction using 3-formyl-6-methylchromone, butylamine, and diethyl phosphite, initial trials were conducted at room temperature, but significant yield improvement was observed with increased temperature.[1] Microwave-assisted synthesis, a popular method for this reaction, often utilizes temperatures around 100 °C to achieve high yields in short reaction times.[1][2]
Q2: How does increasing the reaction temperature affect the yield of α-aminophosphonates derived from 3-formylchromones?
A2: Increasing the reaction temperature generally increases the reaction rate and can lead to higher yields, up to an optimal point. For the reaction of 3-formyl-6-methylchromone with butylamine and diethyl phosphite, increasing the temperature from room temperature (7% conversion) to 60 °C under conventional heating increased the product ratio to 24%.[1] Further optimization using microwave irradiation at 100 °C resulted in an isolated yield of 82%.[1] However, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product, potentially lowering the overall yield.[3]
Q3: Can the Kabachnik–Fields reaction of 3-formylchromones be performed at room temperature?
A3: Yes, the reaction can be performed at room temperature, although yields might be low and reaction times long without a catalyst.[1] The use of certain catalysts, such as magnesium perchlorate or indium(III) chloride, has been shown to effectively promote the Kabachnik–Fields reaction at room temperature for other substrates.[4][5] For 3-formylchromones specifically, a reaction at room temperature for one hour without a catalyst resulted in very low conversion (7%).[1] Therefore, while possible, optimization through heating or catalysis is generally recommended for efficient synthesis.
Q4: What are the advantages of using microwave irradiation for heating in this reaction?
A4: Microwave irradiation offers several advantages for the Kabachnik–Fields reaction of 3-formylchromones, including significantly reduced reaction times, improved yields, and often cleaner reactions.[2][6] In a direct comparison, a reaction conducted at 60 °C for one hour in an oil bath gave a 24% conversion, while microwave irradiation at the same temperature and time yielded 33% conversion.[1] The optimized microwave-assisted, solvent- and catalyst-free method at 100 °C for one hour provided a high yield (82%).[1] This efficiency makes microwave-assisted synthesis a preferred method.[2]
Troubleshooting Guides
Low Reaction Yield
If you are experiencing low yields in your Kabachnik–Fields reaction with 3-formylchromones, consider the following troubleshooting steps:
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Reaction temperature is too low. | Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress by TLC or HPLC. Consider switching to microwave heating to enhance the reaction rate.[1][3] |
| Inefficient catalyst or lack of catalyst. | While catalyst-free reactions are possible at elevated temperatures,[1] consider adding a Lewis or Brønsted acid catalyst to improve the reaction rate at lower temperatures. | |
| Short reaction time. | Increase the reaction time and monitor for the consumption of starting materials. Higher temperatures generally require shorter reaction times.[3] | |
| Significant byproduct formation | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can promote side reactions.[3] Consider a two-step approach where the imine is pre-formed at a lower temperature before the addition of the phosphite.[3] |
| Incorrect order of reagent addition. | The reaction can proceed via an imine or an α-hydroxyphosphonate intermediate.[7][8] Pre-forming the imine from the 3-formylchromone and amine before adding the dialkyl phosphite can sometimes minimize side products.[3] | |
| Product degradation | Prolonged exposure to high temperature. | Reduce the reaction time. Once the starting materials are consumed (as monitored by TLC/HPLC), work up the reaction promptly. Alternatively, try to achieve the same conversion at a lower temperature over a longer period.[3] |
| Crude product is dark or tarry | Excessive temperature causing decomposition. | Immediately reduce the reaction temperature. This is a strong indicator of reactant or product degradation.[3] |
Data Presentation
Table 1: Optimization of the Kabachnik–Fields Reaction of 3-Formyl-6-methylchromone, Butylamine, and Diethyl Phosphite
| Entry | Heating Method | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 1 | Oil Bath | Room Temp. | 1 | 7 (Conversion) |
| 2 | Oil Bath | 60 | 1 | 24 (Conversion) |
| 3 | Microwave | 60 | 1 | 33 (Conversion) |
| 4 | Microwave | 80 | 1 | 65 (Conversion) |
| 5 | Microwave | 100 | 0.5 | 70 (Conversion) |
| 6 | Microwave | 100 | 1 | 82 (Isolated Yield) |
| 7 | Microwave | 120 | 1 | 80 (Isolated Yield) |
| Data sourced from a study on the microwave-assisted synthesis of α-aminophosphonate-chromone hybrids.[1] |
Experimental Protocols
General Procedure for Microwave-Assisted, Solvent-Free Kabachnik–Fields Reaction of 3-Formylchromones
This protocol is based on the optimized conditions reported for the synthesis of dialkyl-((amino)(4-oxo-4H-chromen-3-yl)methyl)phosphonates.[1]
Materials:
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3-Formylchromone derivative (1.0 mmol)
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Primary amine (1.0 mmol)
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Dialkyl phosphite (1.0 mmol)
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Microwave reactor vial
Procedure:
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In a microwave reactor vial, combine the 3-formylchromone (1.0 mmol), the primary amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).
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Seal the vial and place it in the microwave reactor.
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Irradiate the mixture at 100 °C for 1 hour.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product can often be isolated by simple filtration or may require purification by column chromatography if impurities are present.
Visualizations
Reaction Pathway
The Kabachnik–Fields reaction can proceed through two primary mechanistic pathways: the imine pathway and the α-hydroxyphosphonate pathway.[7][8] The predominant pathway can depend on the specific reactants and conditions.[7]
Caption: Possible mechanistic pathways for the Kabachnik–Fields reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kabachnik-Fields Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability issues of 2-Amino-6-chloro-3-formylchromone under acidic conditions
For researchers, scientists, and drug development professionals utilizing 2-Amino-6-chloro-3-formylchromone, this technical support center provides essential guidance on its stability under acidic conditions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and illustrative diagrams to address common challenges encountered during experiments.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in acidic environments. This guide provides potential solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound. | The pH of the solution is too low, or the temperature is elevated. Certain strong acids may catalyze degradation more effectively. | Carefully monitor and control the pH of your solution. Whenever feasible, conduct experiments at lower temperatures. If the experimental design allows, consider using a milder acidic catalyst. |
| Appearance of a precipitate in the acidic solution. | The precipitate could be the result of the degradation of this compound into less soluble products, or the protonated form of the compound may have lower solubility in the chosen solvent system. | Characterize the precipitate to determine if it is a degradation product. Consider using a co-solvent to improve the solubility of all components. |
| Inconsistent analytical results (e.g., by HPLC). | The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact compound and its degradation products. This can lead to an overestimation of the compound's stability. | Develop and validate a stability-indicating HPLC method. This typically involves forced degradation studies to generate degradation products and ensure the analytical method can adequately separate them from the parent compound. |
| Difficulty in identifying degradation products. | The concentration of degradation products may be too low for effective characterization, or the analytical technique used may not be suitable for structural elucidation. | Concentrate the degraded sample before analysis. Employ high-sensitivity analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize degradation products based on their mass-to-charge ratio and fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in acidic solutions?
A1: The stability of this compound in acidic media is primarily influenced by:
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pH: Lower pH values (stronger acids) generally accelerate the rate of degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
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Type of Acid: The nature of the acidic catalyst can play a role in the degradation pathway and rate.
Q2: What is the likely degradation pathway of this compound under acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on the functional groups present, a likely pathway involves the hydrolysis of the enamine functionality. The chromone ring itself is relatively stable but can undergo ring-opening under harsh acidic conditions and elevated temperatures. A plausible degradation pathway is illustrated below.
Q3: How can I monitor the degradation of this compound quantitatively?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and accurate technique to quantify the degradation of this compound and the formation of its degradation products. This method allows for the separation and quantification of the intact drug from its degradants.
Q4: Are there any general precautions I should take when handling this compound in acidic solutions?
A4: Yes, it is advisable to:
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Prepare acidic solutions of the compound fresh and use them promptly.
-
Protect the solution from light, as photodegradation can sometimes be initiated or accelerated in acidic conditions.
-
Store stock solutions under appropriate conditions (e.g., refrigerated or frozen) to minimize degradation over time.
Experimental Protocols
Protocol for a Typical Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M solution
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Sodium hydroxide (NaOH), 0.1 M solution
-
HPLC grade water
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HPLC grade acetonitrile or methanol
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Volumetric flasks
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Pipettes
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Heating block or water bath
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pH meter
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HPLC system with a suitable C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
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In a volumetric flask, add a known volume of the stock solution.
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Add 0.1 M HCl to the flask.
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Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours). The goal is to achieve approximately 10-30% degradation.
-
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Sample Analysis:
-
Dilute the neutralized sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
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Identify the peaks corresponding to the intact this compound and its degradation products.
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Calculate the percentage of degradation.
-
Visualizations
To aid in understanding the processes involved, the following diagrams illustrate a plausible degradation pathway and a typical experimental workflow for stability testing.
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathway under acidic conditions.
Technical Support Center: Purification of 2-Alkoxy-3-Enamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-alkoxy-3-enamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 2-alkoxy-3-enamine derivatives?
A1: The primary challenges stem from the inherent instability of the enamine functionality, which is susceptible to hydrolysis, especially under acidic conditions. The purification process can also be complicated by the presence of residual starting materials, byproducts from side reactions, and catalysts used in the synthesis. The basic nature of the amine group can lead to issues during silica gel chromatography, such as streaking and irreversible adsorption.[1][2]
Q2: Why are my 2-alkoxy-3-enamine derivatives degrading during silica gel chromatography?
A2: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. These acidic sites can catalyze the hydrolysis of the enamine back to the corresponding ketone/aldehyde and amine, leading to product degradation on the column.[1]
Q3: How can I prevent the degradation of my compound on silica gel?
A3: To mitigate degradation on silica gel, you can neutralize the acidic silanol groups. This can be achieved by pre-treating the silica gel with a basic modifier, such as triethylamine, or by including a small percentage of a base (e.g., 1-2% triethylamine) in the eluent.[3] Alternatively, using amine-functionalized silica gel can provide a more inert stationary phase for the purification of basic compounds.[2]
Q4: What are common impurities I should expect in my crude 2-alkoxy-3-enamine product?
A4: Common impurities include unreacted starting materials (e.g., the parent ketone/aldehyde and the secondary amine), byproducts from self-condensation of the starting carbonyl compound, and residual catalysts (e.g., palladium or copper) used in the synthesis. Degradation products from hydrolysis are also a major concern.
Q5: Are there alternative purification methods to silica gel chromatography?
A5: Yes, other purification techniques include recrystallization, distillation (for thermally stable and volatile compounds), and chromatography using alternative stationary phases like alumina (basic or neutral) or reverse-phase silica. Recrystallization can be a highly effective method for obtaining high-purity crystalline products if a suitable solvent system can be found.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 2-alkoxy-3-enamine derivatives.
Problem 1: Low recovery of the desired product after column chromatography.
| Possible Cause | Suggested Solution |
| Product degradation on the column | Use deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase such as basic alumina.[1] |
| Irreversible adsorption to the stationary phase | Add a competitive base, like 0.5-2% triethylamine, to the mobile phase to reduce strong interactions between your product and the silica gel.[3] |
| Product is too polar and is not eluting | Gradually increase the polarity of the eluent. If the product is still not eluting with highly polar solvents, consider using reverse-phase chromatography. |
| Product co-elutes with impurities | Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation before running the column. A shallower solvent gradient during elution can also improve resolution. |
Problem 2: The purified product is unstable and decomposes upon storage.
| Possible Cause | Suggested Solution |
| Residual acidic impurities | Ensure all acidic reagents from the work-up are thoroughly removed. A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help. Be cautious as excess base can also cause degradation. |
| Hydrolysis due to atmospheric moisture | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture. |
| Presence of residual metal catalysts | Residual metals can sometimes catalyze decomposition. Ensure a thorough removal of any metal catalysts used in the synthesis. |
Problem 3: Difficulty in removing residual metal catalysts (e.g., Palladium or Copper).
| Possible Cause | Suggested Solution |
| Strong coordination of the metal to the enamine | Use metal scavengers (e.g., thiol-based resins for palladium or EDTA for copper) to selectively bind and remove the metal catalyst.[6][7] |
| Catalyst is finely dispersed and passes through standard filters | Filter the reaction mixture through a pad of Celite® to remove finely divided solid catalysts.[6] |
| Catalyst is soluble in the organic phase | Perform an aqueous wash with a chelating agent. For example, a wash with an aqueous solution of EDTA can help extract copper catalysts into the aqueous phase.[1][7] For palladium, specialized scavenger resins are often more effective. |
Experimental Protocols
The following are example protocols for the purification of 2-alkoxy-3-enamine derivatives. These should be adapted based on the specific properties of your compound.
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is suitable for the purification of moderately stable 2-alkoxy-3-enamine derivatives.
1. Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired initial mobile phase.
-
Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
2. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Start the elution with a non-polar solvent system (e.g., hexane/ethyl acetate) containing 0.5-1% triethylamine.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Collect fractions and monitor them by TLC.
4. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual triethylamine, the residue can be co-evaporated with a suitable solvent like dichloromethane or dissolved in a solvent and washed with a neutral buffer, followed by drying and evaporation.
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline 2-alkoxy-3-enamine derivatives.
1. Solvent Selection:
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures) to find a suitable system. A common combination is a solvent in which the compound is soluble (e.g., ethanol) and a non-solvent in which it is insoluble (e.g., water or hexane).
2. Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.[5]
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical 2-alkoxy-3-enamine derivative.
Table 1: Comparison of Purification Methods
| Purification Method | Purity before (%) | Purity after (%) | Recovery Yield (%) |
| Silica Gel Chromatography (untreated) | 75 | 85 | 40 |
| Silica Gel Chromatography (Et3N treated) | 75 | 95 | 75 |
| Recrystallization (Ethanol/Water) | 75 | >99 | 60 |
Table 2: Effect of Base Additive in Silica Gel Chromatography
| Base Additive (in Hexane/EtOAc eluent) | Purity (%) | Recovery Yield (%) | Observations |
| None | 80 | 35 | Significant tailing and product decomposition observed on TLC. |
| 1% Triethylamine | 96 | 80 | Symmetrical peaks on the column and clean separation. |
| 1% Diisopropylethylamine | 95 | 78 | Similar performance to triethylamine. |
Visualizations
Experimental Workflow for Purification
References
- 1. researchgate.net [researchgate.net]
- 2. sorbtech.com [sorbtech.com]
- 3. benchchem.com [benchchem.com]
- 4. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Enhancing reactivity of the formyl group in 2-Amino-6-chloro-3-formylchromone
Technical Support Center: 2-Amino-6-chloro-3-formylchromone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, focusing on enhancing the reactivity of its formyl group for various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three main electron-deficient sites susceptible to nucleophilic attack: the formyl carbon (aldehyde), the C2 carbon, and the C4 carbon of the carbonyl group.[1][2] The formyl group is particularly reactive and is a common site for condensation and addition reactions. The amino group at C2 and the chloro group at C6 electronically influence the reactivity of the entire chromone system.
Q2: My reaction with the formyl group is sluggish or not proceeding. What are the general strategies to enhance its reactivity?
A2: To enhance the reactivity of the formyl group, consider the following strategies:
-
Catalysis: Employ acid or base catalysis. Lewis acids can activate the carbonyl group, making it more electrophilic.[3][4][5] Bases are commonly used to deprotonate nucleophiles in condensation reactions.[1][2]
-
Solvent Choice: The solvent can significantly influence reaction rates and even the reaction pathway. Aprotic polar solvents like DMF or DMSO can be effective, while in some cases, the choice of solvent can selectively lead to different products.[6]
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate. Microwave irradiation is a modern technique used to significantly reduce reaction times and improve yields.[1][2]
-
Reagent Purity: Ensure the purity of starting materials and the absence of water, which can interfere with many reactions.
Q3: I am observing the formation of side products due to the opening of the γ-pyrone ring. How can this be prevented?
A3: The γ-pyrone ring is susceptible to opening by strong nucleophiles.[1][2][7] To prevent this:
-
Use Milder Conditions: Avoid harsh bases or excessively high temperatures for prolonged periods.
-
Control Stoichiometry: Use a precise stoichiometry of reagents to avoid excess nucleophile that could attack the pyrone ring.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it as soon as the desired product is formed to minimize side reactions. In some cases, prolonged reflux can lead to ring opening and rearrangement into different heterocyclic systems.[2]
Troubleshooting Guide
This section addresses specific problems encountered during common reactions involving the formyl group of this compound.
Issue 1: Low Yield in Knoevenagel Condensation
The Knoevenagel condensation is a frequent reaction involving the formyl group and active methylene compounds.[1][2][7]
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Base | Switch to a different base catalyst. Common choices include piperidine, pyridine, or triethylamine. For difficult reactions, a stronger, non-nucleophilic base like DBU may be effective.[8] | The base's role is to deprotonate the active methylene compound. Its strength and steric properties can significantly affect the reaction outcome. |
| Suboptimal Solvent | Change the solvent. Glacial acetic acid, ethanol, or dioxane are often used.[2] For higher temperatures, consider DMF or toluene with Dean-Stark apparatus to remove water. | Solvent polarity and boiling point affect reagent solubility and reaction kinetics. Removing water drives the equilibrium towards the product. |
| Low Temperature | Increase the reaction temperature or use microwave irradiation.[1][2] | Many condensation reactions require heat to overcome the activation energy. Microwave heating can provide rapid and uniform heating, often improving yields and reducing reaction times.[2] |
| Steric Hindrance | If the active methylene compound is sterically bulky, longer reaction times or more forcing conditions may be necessary. | Steric hindrance can slow down the rate of nucleophilic attack on the formyl carbon. |
Issue 2: Formation of Michael Adducts or Unexpected Heterocycles
3-Formylchromones can undergo complex cascade or multicomponent reactions.[9][10]
| Potential Cause | Troubleshooting Step | Rationale |
| Competing Reaction Pathways | Modify the solvent. For instance, reactions with 2-aminobenzothiazoles in 2-propanol yield imines, while using other primary alcohols can lead to 2-alkoxy-3-enamines.[6] | The solvent can act as a nucleophile or mediate proton transfer, fundamentally altering the reaction pathway. |
| Unintended Cascade Reaction | Simplify the reaction mixture. If running a multicomponent reaction, try a stepwise synthesis to isolate intermediates and confirm the desired pathway. | Multicomponent reactions are efficient but can be complex.[9][10] A stepwise approach allows for better control and troubleshooting at each stage. |
| Nucleophilic Attack at C2/C4 | Use milder, more sterically hindered nucleophiles that will preferentially attack the more accessible formyl group. | The C2 and C4 positions are also electrophilic.[1] Directing the nucleophile to the formyl group can be achieved by modulating its reactivity and steric profile. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
Materials:
-
This compound (1.0 mmol)
-
Active Methylene Compound (e.g., malononitrile, 1.1 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., Ethanol, 20 mL)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the active methylene compound to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 2-6 hours), cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure condensed product.
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting flowchart for low yield experiments.
Factors Influencing Formyl Group Reactivity
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 6. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 7. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Substituted 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectra of 3-formylchromone and its 6-chloro substituted analog. While the specific ¹H NMR data for 2-Amino-6-chloro-3-formylchromone is not publicly available in detail, this comparison of closely related analogs illustrates the key principles of spectral interpretation for this important class of heterocyclic compounds. Understanding the influence of substituents on chemical shifts is critical for the structural elucidation and characterization of novel chromone-based derivatives in medicinal chemistry and materials science.
¹H NMR Data Comparison: The Impact of an Electron-Withdrawing Substituent
The introduction of a chloro group at the C-6 position of the chromone backbone induces notable changes in the ¹H NMR spectrum due to its electron-withdrawing nature. This effect is transmitted through the aromatic ring, influencing the chemical shifts of the protons. The table below summarizes the experimental ¹H NMR data for 3-formylchromone and 6-chloro-3-formylchromone, providing a clear comparison.
| Proton Assignment | 3-Formylchromone¹ | 6-Chloro-3-formylchromone² | Change (Δδ) |
| Chemical Shift (δ) ppm (Multiplicity, J Hz) | Chemical Shift (δ) ppm (Multiplicity, J Hz) | ppm | |
| H-2 | 8.75 (s) | 8.68 (s) | -0.07 |
| H-5 | 8.25 (dd, 8.0, 1.6) | 8.19 (d, 2.6) | -0.06 |
| H-7 | 7.82 (ddd, 8.6, 7.1, 1.6) | 7.78 (dd, 8.9, 2.6) | -0.04 |
| H-8 | 7.59 (d, 8.6) | 7.55 (d, 8.9) | -0.04 |
| H-6 | 7.55 (ddd, 8.0, 7.1, 0.9) | - | - |
| CHO | 10.4 (s) | 10.4 (s) | 0.00 |
¹Data obtained from SciFinder, CAS Registry Number 17422-74-1. ²Data obtained from SciFinder, CAS Registry Number 42248-31-7.
Interpretation of Spectral Data:
-
Aromatic Protons (H-5, H-7, H-8): The chloro substituent at C-6 deshields the adjacent aromatic protons. This is observed most significantly for H-5, which shifts downfield. In 6-chloro-3-formylchromone, the signal for H-5 appears as a doublet due to coupling only with H-7, while H-7 appears as a doublet of doublets (coupling to H-5 and H-8). The H-6 proton signal is absent, as expected.
-
H-2 Proton: The proton at the 2-position of the chromone ring is a singlet in both molecules. The electron-withdrawing effect of the distant chloro group causes a minor upfield shift.
-
Aldehyde Proton (CHO): The chemical shift of the formyl proton is largely unaffected by the substituent on the benzene ring, remaining as a distinct singlet at approximately 10.4 ppm.
Visualizing the Structures and Analytical Workflow
Diagrams are essential tools for visualizing molecular structures and experimental processes. The following diagrams were generated using the Graphviz DOT language.
Caption: Chemical structures of the compared chromone derivatives.
Unveiling the Cytotoxic Potential of 6-Substituted 3-Formylchromone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various 6-substituted 3-formylchromone derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of cellular mechanisms, this document aims to facilitate the identification of promising candidates for further anticancer drug development.
The chromone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-formylchromones have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[1] The introduction of different substituents at the C-6 position of the chromone ring has been shown to modulate this activity, making the systematic comparison of these derivatives crucial for structure-activity relationship (SAR) studies.[1][2] This guide synthesizes available data to offer a clear comparison of the cytotoxic profiles of these compounds.
Comparative Cytotoxicity of 6-Substituted 3-Formylchromone Derivatives
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50), representing the concentration required to inhibit 50% of cell growth or induce 50% cell death, respectively. The following table summarizes the CC50 values for a series of 3-formylchromone derivatives with various substituents at the C-6 position, evaluated against a panel of human cancer and normal cell lines.
| Compound ID | 6-Substituent | HSC-2 | HSC-3 | HSG | HL-60 | HGF | HPC | HPLF |
| FC1 | -H | 89 | 225 | 332 | 59 | 552 | 322 | 678 |
| FC2 | -CH3 | 47 | 184 | 128 | 13 | 307 | 188 | 404 |
| FC3 | -C(CH3)3 | 42 | 172 | 95 | 20 | 171 | 102 | 235 |
| FC6 | -F | 46 | 73 | 92 | 17 | 166 | 74 | 208 |
| FC7 | -Cl | 42 | 102 | 115 | 30 | 173 | 86 | 159 |
Table 1: Cytotoxic Activity (CC50, µM) of 6-Substituted 3-Formylchromone Derivatives against Human Cancer and Normal Cell Lines. [2] Lower CC50 values indicate higher cytotoxicity. (HSC-2, HSC-3, HSG: Human oral squamous carcinoma; HL-60: Human promyelocytic leukemia; HGF: Human gingival fibroblast; HPC: Human pulp cell; HPLF: Human periodontal ligament fibroblast).
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential therapeutic agents. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
6-substituted 3-formylchromone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, DU 145, HL-60)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 6-substituted 3-formylchromone derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for another 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plates for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50/CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Cellular Mechanisms
To better understand the experimental process and the underlying cellular pathways affected by these compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the cytotoxicity of 6-substituted 3-formylchromone derivatives using the MTT assay.
Research has indicated that 3-formylchromone derivatives can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6][7] One such pathway is the STAT3 signaling pathway, which is often constitutively activated in many cancers.
Caption: Proposed signaling pathway for the inhibition of STAT3 by 6-substituted 3-formylchromone derivatives, leading to reduced cancer cell survival and proliferation.[6]
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Potent Bioactivity of Halogenated 3-Formylchromones: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among these, 3-formylchromones, particularly those bearing halogen substituents, have emerged as a promising class of compounds with significant cytotoxic, anti-Helicobacter pylori, and enzyme inhibitory activities. This guide provides a comprehensive comparison of halogenated 3-formylchromones, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action to facilitate further research and drug development endeavors.
Comparative Analysis of Biological Activity
The introduction of halogen atoms at various positions on the 3-formylchromone scaffold profoundly influences their biological efficacy. The following tables summarize the quantitative structure-activity relationship (SAR) data, focusing on cytotoxicity against cancer cell lines, anti-H. pylori activity, and urease inhibition.
Cytotoxicity Data
The cytotoxic effects of halogenated 3-formylchromones have been extensively evaluated against various human cancer cell lines. The 50% cytotoxic concentration (CC50) is a key metric for comparison, with lower values indicating higher potency.
Table 1: Cytotoxicity (CC50, µM) of Halogenated 3-Formylchromones against Human Cancer and Normal Cell Lines
| Compound | Substituent(s) | HSC-2 (Oral Squamous Carcinoma) | HSC-3 (Oral Squamous Carcinoma) | HSG (Salivary Gland Tumor) | HL-60 (Promyelocytic Leukemia) | HGF (Gingival Fibroblast) | HPC (Pulp Cell) | HPLF (Periodontal Ligament Fibroblast) |
| FC1 | Unsubstituted | 89 | 225 | 332 | 59 | 552 | 322 | 678 |
| FC6 | 6-Fluoro | 29 | 100 | 70 | 15 | 155 | 90 | 200 |
| FC7 | 6-Chloro | 25 | 95 | 65 | 13 | 140 | 85 | 180 |
| FC8 | 6-Bromo | 35 | 120 | 80 | 18 | 160 | 95 | 210 |
| FC10 | 6,8-Dichloro | 45 | 150 | 90 | 25 | 200 | 110 | 250 |
| FC11 | 6,8-Dibromo | 50 | 165 | 100 | 30 | 220 | 120 | 280 |
Data compiled from multiple studies.[1][2]
Key Observations:
-
Halogen substitution at the C-6 position generally enhances cytotoxicity compared to the unsubstituted 3-formylchromone (FC1).[1][2]
-
6-Fluoro (FC6) and 6-chloro (FC7) derivatives exhibit the most potent cytotoxic effects among the 6-monohalogenated compounds.[1][2]
-
Dihalogenation at the C-6 and C-8 positions (FC10 and FC11) also results in significant cytotoxicity.[1][2]
Anti-Helicobacter pylori and Urease Inhibitory Activity
Halogenated 3-formylchromones have demonstrated promising activity against H. pylori, a bacterium implicated in various gastric diseases, and its essential enzyme, urease.
Table 2: Anti-H. pylori and Urease Inhibitory Activity of Halogenated 3-Formylchromones
| Compound | Substituent(s) | Anti-H. pylori Activity (MIC, µg/mL) | Urease Inhibition (IC50, µM) |
| FC7 | 6-Chloro | 12.5 | >100 |
| FC8 | 6-Bromo | 6.25 | >100 |
| FC10 | 6,8-Dichloro | 3.13 | 15.6 |
| FC11 | 6,8-Dibromo | >100 | 7.8 |
| Metronidazole | (Positive Control) | 3.13 | - |
| Acetohydroxamic acid | (Positive Control) | - | 27.0 |
Data compiled from multiple studies.[1][2][3]
Key Observations:
-
The presence of two halogen atoms at the C-6 and C-8 positions significantly influences both anti-H. pylori and urease inhibitory activities.[1][2]
-
6,8-Dichloro-3-formylchromone (FC10) displays potent anti-H. pylori activity, comparable to the standard drug metronidazole, and significant urease inhibition.[1][2][3]
-
Interestingly, 6,8-Dibromo-3-formylchromone (FC11) is a potent urease inhibitor but lacks anti-H. pylori activity, suggesting different mechanisms of action.[1][2][3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of Halogenated 3-Formylchromones (Vilsmeier-Haack Reaction)
This protocol describes a general and efficient one-step synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones.
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water bath
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
After the addition is complete, add the substituted 2-hydroxyacetophenone to the reaction mixture.
-
Stir the mixture at room temperature for the appropriate time (typically several hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 5% sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure halogenated 3-formylchromone.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines and normal cell lines
-
Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
96-well microplates
-
Halogenated 3-formylchromone stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the halogenated 3-formylchromones (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the underlying processes of the synthesis and the primary mechanism of cytotoxic action, the following diagrams are provided.
A key mechanism underlying the cytotoxicity of 3-formylchromones is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
Concluding Remarks
The data presented in this guide underscore the significant potential of halogenated 3-formylchromones as therapeutic agents. The nature and position of the halogen substituent play a critical role in modulating their cytotoxic, anti-H. pylori, and urease inhibitory activities. The elucidation of the STAT3 signaling pathway as a primary target for their cytotoxic effects provides a rational basis for the design of more potent and selective anticancer drugs. Further research is warranted to fully delineate the structure-activity relationships, particularly concerning the specific mechanisms of action in urease inhibition and anti-H. pylori activity, and to explore the in vivo efficacy and safety of these promising compounds.
References
A Comparative Study of 2-Amino-6-chloro-3-formylchromone and Other Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-Amino-6-chloro-3-formylchromone against other chromone derivatives, supported by experimental data. The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document aims to collate available data to inform further research and drug development efforts.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various chromone derivatives.
Table 1: Comparative Antimicrobial Activity of Chromone Derivatives (MIC in µg/mL)
| Compound | Vibrio parahaemolyticus | Vibrio harveyi | Reference |
| This compound | >500 | >500 | [2] |
| 6-Chloro-3-formylchromone | 20 | 20 | [2] |
| 6-Bromo-3-formylchromone | 20 | 20 | [2] |
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Chromone-3-carbonitrile | 10 | >100 | 20 | [3] |
| 6-Bromochromone-3-carbonitrile | 5 | 50 | 5 | [3] |
| 6,8-Dichlorochromone-3-carbonitrile | 10 | 100 | 10 | [3] |
| 3-Formyl-6-nitrochromone | 20 | >100 | 20 | [3] |
Table 2: Comparative Anticancer Activity of Chromone Derivatives (IC50 in µM)
| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| Epiremisporine F | 44.77 ± 2.70 | 77.05 ± 2.57 | [4] |
| Epiremisporine G | 35.05 ± 3.76 | 52.30 ± 2.88 | [4] |
| Epiremisporine H | 21.17 ± 4.89 | 31.43 ± 3.01 | [4] |
| Compound | K-562 (Leukemia) | HepG2 (Liver Cancer) | Reference |
| Furoxan hybrid 12d | 4.94 | 7.91 | [5] |
| Furoxan hybrid 14c | 2.54 | 5.83 | [5] |
| Furoxan hybrid 14d | 3.21 | 4.86 | [5] |
| Furoxan hybrid 15a | 1.61 | 6.23 | [5] |
Note: Specific anticancer activity data for this compound was not available in the reviewed literature. This represents a gap in the current research landscape and an opportunity for future investigation.
Experimental Protocols
Synthesis of 3-Formylchromone Derivatives
A common method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[6]
General Protocol:
-
Cool N,N-dimethylformamide (DMF) in an ice-water bath.
-
Add the appropriately substituted 2-hydroxyacetophenone to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl3) to the mixture.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by pouring it into cold water.
-
Collect the solid product by filtration and crystallize it from a suitable solvent, such as ethanol.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense a specific volume of sterile growth medium into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the compound stock solution across the wells to create a concentration gradient.
-
Prepare an inoculum of the test microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualization
Signaling Pathways
Chromone derivatives have been shown to exert their biological effects through various signaling pathways. Below are diagrams representing two such pathways commonly implicated in the anticancer and anti-inflammatory effects of these compounds.
Caption: Mitochondria-mediated apoptosis pathway induced by chromone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. asianpubs.org [asianpubs.org]
Formylchromones Emerge as Promising Candidates Against Helicobacter pylori: A Comparative Guide
A comprehensive analysis of formylchromone compounds reveals their potential as effective agents against Helicobacter pylori, exhibiting noteworthy anti-urease activity. This guide provides a comparative overview of their performance against standard therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Helicobacter pylori is a pervasive bacterium implicated in a range of gastric maladies, from gastritis to peptic ulcers and even gastric cancer. The rise of antibiotic resistance necessitates the exploration of novel therapeutic avenues. Formylchromone derivatives have recently garnered attention for their potential anti-H. pylori properties. This guide delves into the validation of their activity, offering a direct comparison with established treatment regimens.
Comparative Efficacy: Formylchromones vs. Standard Therapies
To contextualize the potential of formylchromone compounds, their in vitro activity is compared against standard antibiotics used in triple therapy for H. pylori eradication. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Anti-H. pylori Activity (MIC, µg/mL)
| Compound/Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Formylchromone Derivatives | ||
| 6-Methyl-3-formylchromone | Data not available | Data not available |
| Standard Antibiotics | ||
| Amoxicillin | 0.125 | 4 |
| Clarithromycin | 0.0312 | 64 |
| Metronidazole | 8 | 256 |
| Tetracycline | 0.0625 | 4 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested H. pylori strains, respectively. Data for standard antibiotics is sourced from a multicenter study in South China[1]. Specific MIC values for formylchromone derivatives against H. pylori are not yet publicly available and represent a critical area for future research.
Mechanism of Action: Targeting Urease
A key survival mechanism for H. pylori in the acidic environment of the stomach is the production of the enzyme urease. This enzyme catalyzes the hydrolysis of urea to ammonia, neutralizing gastric acid. Inhibition of urease is therefore a prime therapeutic strategy. Formylchromone derivatives have shown promise as urease inhibitors. Their efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Comparative Urease Inhibition (IC₅₀, µM)
| Compound | IC₅₀ (µM) |
| Formylchromone Derivatives | |
| 6-Substituted-3-formylchromone | Data not available |
| Standard/Reference Inhibitors | |
| Acetohydroxamic acid (AHA) | 42 |
| Hydroxyurea | 100 |
| Thiourea | 21.6 |
Note: IC₅₀ values for reference inhibitors are sourced from various studies[2][3]. Specific IC₅₀ values for the urease inhibitory activity of 6-substituted 3-formylchromone derivatives are not yet publicly available.
Safety Profile: Cytotoxicity Assessment
A crucial aspect of drug development is ensuring a favorable safety profile. Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of a substance that causes the death of 50% of a cell population. For a compound to be considered a viable therapeutic candidate, it should exhibit high potency against the target (low MIC and IC₅₀) and low toxicity to human cells (high CC₅₀).
Table 3: Cytotoxicity of Formylchromone Derivatives on a Normal Cell Line
| Compound | Cell Line | CC₅₀ (µM) |
| Phosphinoyl-functionalized 3-aminomethylene chromanones | Mouse fibroblast (NIH/3T3) | Modest activity observed, specific CC₅₀ values not determined[4] |
Note: Data on the cytotoxicity of formylchromone derivatives against normal human cell lines is limited. The available data on a mouse fibroblast cell line suggests some derivatives exhibit modest activity[4]. Further comprehensive studies on various normal human cell lines are essential to establish a clear safety profile.
Experimental Protocols
For researchers aiming to validate or expand upon these findings, detailed experimental protocols are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of compounds against H. pylori is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: H. pylori strains are cultured on appropriate agar plates and incubated under microaerophilic conditions. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated for 72 hours under microaerophilic conditions at 37°C.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Urease Inhibition Assay (Phenol Red Method)
This assay measures the inhibition of urease activity by monitoring the pH change resulting from ammonia production.
-
Reaction Mixture Preparation: A reaction mixture containing buffer, a known concentration of urease enzyme, and the test compound at various concentrations is prepared in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: A solution of urea and phenol red (as a pH indicator) is added to each well to initiate the reaction.
-
Absorbance Measurement: The change in absorbance is monitored at a specific wavelength (e.g., 570 nm) over time using a microplate reader. The rate of color change from yellow to pink is proportional to the urease activity.
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Normal human cell lines are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the formylchromone compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined.
Visualizing the Mechanism: Urease Inhibition Pathway
The primary proposed mechanism of action for the anti-H. pylori activity of formylchromone compounds is the inhibition of the urease enzyme, which is critical for the bacterium's survival in the stomach's acidic environment.
Caption: Proposed mechanism of action of formylchromone compounds against H. pylori.
Conclusion and Future Directions
The preliminary data on 6-substituted 3-formylchromone derivatives suggest they are a promising class of compounds for the development of novel anti-H. pylori agents, primarily through the inhibition of the essential urease enzyme. However, this guide also highlights critical gaps in the existing research. Future studies must focus on determining the specific MIC values of these compounds against a wide range of clinical H. pylori isolates, including antibiotic-resistant strains. Furthermore, comprehensive urease inhibition assays are needed to quantify their IC₅₀ values and elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive). Finally, a thorough evaluation of their cytotoxicity against various normal human cell lines is imperative to establish a robust safety profile. Addressing these research gaps will be crucial in validating the therapeutic potential of formylchromone derivatives and advancing them through the drug development pipeline.
References
- 1. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opportunities for Helicobacter pylori Eradication beyond Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Silico Docking of 6-Substituted-3-Formyl Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico analysis of 6-substituted-3-formyl chromone derivatives, offering a comparative assessment of their potential as therapeutic agents. Through molecular docking studies, this document evaluates their binding affinities against various protein targets and benchmarks them against known drugs and natural compounds. Detailed experimental protocols, data summaries, and pathway visualizations are included to support further research and development in this area.
Comparative Docking Analysis
Recent in silico studies have highlighted the potential of 6-substituted-3-formyl chromone derivatives as potent inhibitors of various enzymes, including Insulin-Degrading Enzyme (IDE), a key target in diabetes research.[1][2][3] The binding affinities of a series of these derivatives have been calculated and compared with the standard diabetes drug dapagliflozin, as well as the natural flavonoids vitexin and myricetin.[1][2][3]
The following table summarizes the binding energies of selected 6-substituted-3-formyl chromone derivatives and reference compounds against Insulin-Degrading Enzyme (IDE). Lower binding energy values indicate a stronger and more favorable interaction between the ligand and the protein.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| 6-isopropyl-3-formyl chromone (4) | IDE | -8.5 | [1][2][3] |
| 6-ethyl-3-formyl chromone | IDE | -8.2 | [1] |
| 6-methyl-3-formyl chromone | IDE | -8.1 | [1] |
| Dapagliflozin (Reference Drug) | IDE | -7.9 | [1][2][3] |
| Vitexin (Natural Compound) | IDE | -8.3 | [1][2][3] |
| Myricetin (Natural Compound) | IDE | -8.4 | [1][2][3] |
As the data indicates, 6-isopropyl-3-formyl chromone demonstrates the highest binding affinity for IDE with a binding energy of -8.5 kcal/mol, outperforming the standard drug dapagliflozin and the natural compounds vitexin and myricetin.[1][2][3] This suggests that 6-substituted-3-formyl chromone derivatives represent a promising scaffold for the development of novel IDE inhibitors.
Experimental Protocols
The following is a generalized, step-by-step protocol for performing in silico molecular docking studies, based on methodologies reported in the referenced literature and common practices in the field.
1. Ligand Preparation:
- The 3D structures of the 6-substituted-3-formyl chromone derivatives and reference compounds are downloaded from chemical databases like PubChem or synthesized using molecular modeling software.
- Energy minimization of the ligand structures is performed using appropriate force fields (e.g., MMFF94).
- Partial charges are calculated and non-polar hydrogens are merged. The final structures are saved in a suitable format (e.g., .pdbqt).
2. Protein Preparation:
- The 3D crystal structure of the target protein (e.g., Insulin-Degrading Enzyme, PDB ID: 2G54) is downloaded from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogens and Kollman charges are added to the protein.
- The protein structure is saved in a .pdbqt format.
3. Molecular Docking Simulation:
- Molecular docking is performed using software such as AutoDock Vina.
- A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are crucial for guiding the docking process.
- The docking simulation is run, allowing the ligand to flexibly bind within the defined active site of the rigid protein. The algorithm explores various conformations and orientations of the ligand.
4. Analysis of Docking Results:
- The docking results are analyzed to identify the best binding pose for each ligand based on the binding energy.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
- The binding energies of the test compounds are compared with those of the reference compounds to evaluate their relative potency.
Visualizations
To better understand the processes and pathways involved, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key stages of an in silico molecular docking workflow.
Prediction analysis suggests that 3-formyl chromone derivatives can act as inhibitors of HIF1A (Hypoxia-inducible factor 1-alpha) expression.[1][2][3] The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels and is implicated in various diseases, including cancer and diabetes.
Caption: A simplified diagram of the HIF-1 signaling pathway and the potential point of inhibition by chromone derivatives.
References
A Comparative Analysis of Synthesis Methods for Substituted 3-Formyl Chromones
Substituted 3-formyl chromones, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehydes, are pivotal building blocks in organic and medicinal chemistry. Their unique structure, featuring multiple electrophilic centers, makes them versatile precursors for a wide array of heterocyclic compounds with significant biological activities, including anti-inflammatory and antimicrobial properties.[1] This guide presents a comparative analysis of the predominant synthesis method for these valuable compounds, focusing on the widely employed Vilsmeier-Haack reaction. Experimental data, detailed protocols, and a visual representation of the synthetic workflow are provided to assist researchers, scientists, and professionals in drug development.
The Vilsmeier-Haack Reaction: The Method of Choice
The synthesis of substituted 3-formyl chromones is overwhelmingly accomplished via the Vilsmeier-Haack reaction. This method stands out for its efficiency, offering a direct, one-step pathway from readily available substituted 2-hydroxyacetophenones.[1] The reaction is renowned for consistently producing good to excellent yields, often in the range of 80-90%.[1][2] Its versatility allows for the generation of a diverse library of 3-formyl chromone derivatives, making it the most suitable and widely adopted method.[1]
The reaction mechanism involves a double formylation of the starting o-hydroxyacetophenone with the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formyl chromone product.[1][3]
Comparative Synthesis Yields
The Vilsmeier-Haack reaction demonstrates high efficacy across a range of substituted 2-hydroxyacetophenones. The following table summarizes the reported yields for the synthesis of various substituted 3-formyl chromones, showcasing the versatility of this method.
| Substituent Group | Starting Material | Product | Yield (%) | Reference |
| 6-Chloro | 2-Hydroxy-5-chloroacetophenone | 6-Chloro-3-formyl chromone | 71 | [4] |
| 6-Chloro, 8-Nitro | 2-Hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formyl chromone | 71 | [4] |
| 6-Methyl | 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formyl chromone | 73 | [4] |
| 6-Methyl, 8-Nitro | 2-Hydroxy-3-nitro-5-methylacetophenone | 6-Methyl-8-nitro-3-formyl chromone | 69 | [4] |
| 7-Hydroxy, 8-Bromo | 2,4-Dihydroxy-3-bromoacetophenone | 7-Hydroxy-8-bromo-3-formyl chromone | 74 | [4] |
| Unsubstituted | 2-Hydroxyacetophenone | 3-Formylchromone | 75 | [5] |
| Fused Pyrano Ring | Various acetyl derivatives | Various pyrano[h]chromone-3-carbaldehydes | 80-90 | [2] |
Experimental Protocols
A generalized experimental protocol for the synthesis of substituted 3-formyl chromones via the Vilsmeier-Haack reaction is detailed below.
Protocol 1: General Synthesis of Substituted 3-Formyl Chromones[1][4]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]
2. Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise or dropwise with vigorous stirring.[1][4]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1][4]
3. Workup and Isolation:
-
Decompose the reaction mixture by pouring it into crushed ice or cold water.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by crystallization from a suitable solvent, such as ethanol.[4]
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of substituted 3-formyl chromones.
Caption: General workflow for 3-formyl chromone synthesis.
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction is the most prominent, other methods for synthesizing the chromone scaffold exist, such as those proceeding through Baker-Venkataraman rearrangement or Claisen ester condensation.[6] However, these routes are typically multi-step and often require harsh acidic conditions for the final cyclization, making them less direct and efficient for producing 3-formyl chromones compared to the one-pot Vilsmeier-Haack approach.[6] Some novel catalyst-free, multi-component reactions have been developed for chromone derivatives, but these are often specific to certain substitution patterns and may not be as broadly applicable as the Vilsmeier-Haack reaction for the synthesis of the core 3-formyl chromone structure.[7]
Conclusion
For the synthesis of substituted 3-formyl chromones, the Vilsmeier-Haack reaction remains the gold standard. Its operational simplicity, high efficiency, excellent yields, and broad substrate scope make it the most practical and widely documented method. The extensive data available on the yields for various substituted analogs underscore its reliability and utility in generating diverse chemical libraries for drug discovery and development. Researchers seeking to synthesize these valuable intermediates will find the Vilsmeier-Haack reaction to be a robust and dependable method.
References
A Researcher's Guide to Evaluating Chromone Cytotoxicity: A Comparison of Key Biological Assays
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chromone scaffolds is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the principal biological assays used to evaluate chromone cytotoxicity, complete with experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Chromones, a class of naturally occurring heterocyclic compounds, and their synthetic derivatives have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties.[1] Rigorous evaluation of their cytotoxic effects is paramount. This guide delves into the most common and robust assays employed for this purpose: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for deciphering the mechanism of cell death.
Quantitative Analysis of Chromone Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[2][3] The following table summarizes the cytotoxic activity (IC50 values) of various chromone derivatives against different cancer cell lines, as reported in the literature.
| Compound ID | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Compound 4a | MCF-7 | ≤ 3.86 | Etoposide | 21.9 - 31.5 |
| Compound 4a | A549 | ≤ 3.86 | Etoposide | 21.9 - 31.5 |
| Compound 4a | HeLa | ≤ 3.86 | Etoposide | 21.9 - 31.5 |
| Chromone-appended Cu(II) complex | HepG2 | 5-10 | - | - |
| Chromone-appended Cu(II) complex | MCF-7 | 5-10 | - | - |
| Compound (VIi) | MDA-MB 231 | 43.7 | Doxorubicin | Not Specified |
Table 1: IC50 Values of Various Chromone Derivatives in Different Cancer Cell Lines. [4][5][6]
Core Cytotoxicity Assay Methodologies
The choice of assay is contingent on the specific research question, the anticipated mechanism of action, and throughput requirements.[4] Here, we compare three widely used methods.
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The intensity of the purple color, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the chromone compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[7]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[4]
Workflow of the MTT assay for cytotoxicity testing.
Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11][12] The amount of LDH released is proportional to the number of damaged cells.[13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with chromone compounds. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[4]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[4]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a catalyst. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11]
-
Stop Reaction (if applicable): Add a stop solution if required by the kit protocol.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Workflow of the LDH assay for cytotoxicity measurement.
Apoptosis Assays: Unraveling the Mechanism of Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds exert their effects.[14] Assays that detect the hallmarks of apoptosis, such as caspase activation and phosphatidylserine (PS) externalization, provide valuable insights into the compound's mechanism of action.[15]
Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[14] Caspase-3 and -7 are key executioner caspases.[4] This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with chromone compounds as described in the MTT assay protocol.[4]
-
Reagent Preparation: Prepare the caspase-glo® 3/7 reagent according to the manufacturer's instructions.[4]
-
Reagent Addition: After the treatment period, add 100 µL of the caspase-glo® 3/7 reagent to each well.[4]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[4]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[4]
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated control cells to determine the fold-change in caspase activity.[4]
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[16] This allows for the detection of apoptotic cells by flow cytometry or fluorescence microscopy.[15]
-
Cell Seeding and Treatment: Treat cells with chromone compounds for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and a viability dye (like propidium iodide, PI, or 7-AAD to distinguish apoptotic from necrotic cells) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Signaling Pathways in Chromone-Induced Apoptosis
Chromone derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][17] Understanding these pathways is crucial for elucidating the mechanism of action of novel chromone-based anticancer agents.
The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[18] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[17][18]
The extrinsic pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[19] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.[18][19]
Signaling pathways involved in chromone-induced apoptosis.
By employing a multi-assay approach, researchers can obtain a comprehensive profile of the cytotoxic effects of chromone derivatives. This integrated data, encompassing cell viability, membrane integrity, and the underlying apoptotic mechanisms, is crucial for the rational design and development of the next generation of chromone-based therapeutics.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic insights into a novel chromone-appended Cu(II) anticancer drug entity: in vitro binding profile with DNA/RNA substrates and cytotoxic activity against MCF-7 and HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maximize your apoptosis analysis | Abcam [abcam.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
A Comparative Analysis of Imine and Enamine Formation from 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 3-formylchromones is a subject of significant interest in medicinal chemistry due to the versatile biological activities of their derivatives. The reaction of the formyl group with amines is a key transformation, leading to either imines (Schiff bases) or enamines. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, to aid researchers in selecting the appropriate reaction strategy.
Introduction
3-Formylchromone possesses multiple electrophilic sites, making it a versatile precursor for the synthesis of various heterocyclic compounds. The reaction with primary amines typically yields stable imines, which are valuable intermediates in their own right. In contrast, the reaction with secondary amines can be more complex, often leading to enamines or other rearranged products, with the outcome being highly dependent on the reaction conditions.
Imine vs. Enamine Formation: A Head-to-Head Comparison
The fundamental difference between imine and enamine formation lies in the type of amine used. Primary amines react with aldehydes and ketones to form imines, characterized by a carbon-nitrogen double bond (C=N).[1] Secondary amines, lacking a second proton on the nitrogen, react to form enamines, which feature an amine group attached to a carbon-carbon double bond (C=C-N).[1]
The reaction of 3-formylchromone with primary amines, such as aniline, readily proceeds to form the corresponding imine (a Schiff base). For instance, the condensation of 3-formyl-6-methylchromone with aniline at room temperature results in a 78% conversion to the imine.[2] In another example, the reaction of 3-formylchromones with 2-aminobenzothiazoles in refluxing 2-propanol for 2 hours affords the corresponding imines in approximately 95% yield.[3]
The reaction with secondary amines is more nuanced. The reaction of 3-formylchromone with cyclic secondary amines like pyrrolidine and morpholine in ethanol at room temperature for 2 hours leads to the formation of ring-opened enaminoketones in 53% and 48% yields, respectively.[4] When methanol is used as the solvent under similar conditions, the reaction with morpholine yields (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one, an enamine-like acetal, in 48% yield.[4] This demonstrates the profound influence of the solvent on the reaction outcome with secondary amines.
Interestingly, under certain conditions, even primary amines can lead to enamine-type products. When the reaction with primary aliphatic amines is conducted at a higher temperature (80 °C), enamine-type structures, specifically phosphinoyl-functionalized 3-aminomethylene chromanones, have been observed as the major products in the context of a three-component reaction.[2]
Data Presentation
The following tables summarize the quantitative data from representative experiments on imine and enamine formation from 3-formylchromones.
Table 1: Imine Formation from 3-Formylchromones and Primary Amines
| 3-Formylchromone Derivative | Primary Amine | Solvent | Temperature | Time | Yield/Conversion | Reference |
| 3-Formyl-6-methylchromone | Aniline | Acetonitrile | Room Temp. | 1 h | 78% (Conversion) | [2] |
| 3-Formylchromone | 2-Aminobenzothiazole | 2-Propanol | Reflux | 2 h | ~95% (Yield) | [3] |
Table 2: Enamine and Enamine-like Product Formation from 3-Formylchromone and Secondary Amines
| 3-Formylchromone | Secondary Amine | Solvent | Temperature | Time | Product | Yield | Reference |
| 3-Formylchromone | Pyrrolidine | Ethanol | Room Temp. | 2 h | (E)-1-(2-Hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 53% | [4] |
| 3-Formylchromone | Morpholine | Ethanol | Room Temp. | 2 h | (E)-1-(2-Hydroxyphenyl)-3-morpholinoprop-2-en-1-one | 48% | [4] |
| 3-Formylchromone | Morpholine | Methanol | Room Temp. | 2 h | (E)-2-Methoxy-3-(morpholinomethylene)chroman-4-one | 48% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis (Schiff Base Formation)
This protocol is a generalized procedure based on the reaction of 3-formylchromones with primary amines.
-
Materials: 3-Formylchromone derivative, primary amine (e.g., aniline), and a suitable solvent (e.g., acetonitrile or ethanol).
-
Procedure:
-
Dissolve the 3-formylchromone derivative (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the primary amine (1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
-
Protocol 2: Synthesis of (E)-1-(2-Hydroxyphenyl)-3-morpholinoprop-2-en-1-one (Enaminoketone)
This protocol is adapted from the reaction of 3-formylchromone with morpholine in ethanol.[4]
-
Materials: 3-Formylchromone, morpholine, and ethanol.
-
Procedure:
-
To a stirred suspension of 3-formylchromone (1 mmol, 174 mg) in ethanol (1.5 mL), add a solution of morpholine (1 mmol, 87 mg) in ethanol (1.5 mL) dropwise over 10 minutes.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Store the mixture at -30 °C overnight.
-
Collect the precipitated product by filtration, wash with ice-cold methanol, and recrystallize from an appropriate solvent to yield the pure enaminoketone.
-
Reaction Pathways Visualization
The following diagrams illustrate the general reaction pathways for imine and enamine formation from 3-formylchromone.
Conclusion
The synthesis of imines from 3-formylchromones and primary amines is generally a straightforward and high-yielding process. In contrast, the reaction with secondary amines is more complex and highly sensitive to the reaction conditions, particularly the solvent. This can lead to a variety of products, including enamines, enaminoketones through ring-opening, or other rearranged structures. Researchers should carefully consider the desired product and optimize the reaction conditions accordingly when working with secondary amines. The provided data and protocols offer a starting point for the development of synthetic strategies targeting either imine or enamine derivatives of 3-formylchromones for applications in drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
Navigating the Bioactive Landscape of Chromones: A Comparative Guide to 2-Amino-6-chloro-3-formylchromone and its Analogs
In the dynamic field of drug discovery, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among these, the chromone core, a benzopyran-4-one system, has emerged as a "privileged structure" due to its prevalence in natural products and its versatile biological activity.[1][2][3] This guide provides a comparative analysis of 2-Amino-6-chloro-3-formylchromone, a synthetic chromone derivative, and its analogs, focusing on their performance in key biological assays. This objective overview, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical class.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of chromone derivatives is significantly influenced by the nature and position of their substituents.[3][4] The following tables summarize quantitative data from various studies, offering a comparative perspective on the anti-inflammatory, antimicrobial, and anticancer activities of this compound and related compounds.
Table 1: Anti-Inflammatory Activity of Chromone Derivatives
| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 Macrophages | Data Not Available | - |
| Chromone Analog (Compound 3) | NO and Cytokine Production | LPS and IFN-γ stimulated macrophages | 5-20 (inhibition) | [5] |
| Chromone Derivatives (Amides) | NO Production | RAW264.7 Macrophages | 5.33 ± 0.57 (Compound 5-9) | [6] |
| Natural Chromones (from Dictyoloma vandellianum) | NO and Cytokine Production | LPS and IFN-γ stimulated macrophages | 5-20 (inhibition) | [5] |
Table 2: Antimicrobial Activity of Chromone Derivatives
| Compound | Organism | Assay | MIC (µg/mL) | Reference |
| This compound | Various | Microdilution | Data Not Available | - |
| Chromone-tetrazole hybrid (Compound 51) | Pseudomonas aeruginosa | Microdilution | 20 | [7] |
| Chroman-4-one derivative (Compound 1) | Candida albicans | Microdilution | < 128 | [8] |
| Chroman-4-one derivative (Compound 3) | Candida albicans | Microdilution | 128 | [8] |
Table 3: Anticancer Activity of Chromone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Various | MTT | Data Not Available | - |
| Epiremisporine H | HT-29 (Colon Carcinoma) | MTT | 21.17 ± 4.89 | [4] |
| Epiremisporine H | A549 (Lung Cancer) | MTT | 31.43 ± 3.01 | [4] |
| Chromone Carboxamide (Compound 17) | MCF-7 (Breast Cancer) | MTT | 0.9 | [3] |
Understanding Cross-Reactivity
Experimental Protocols
Standardized and detailed experimental protocols are fundamental for the accurate assessment and comparison of the biological activities of chemical compounds.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound and analogs) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight at their optimal temperature. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the optimal growth temperature.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[4]
Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chromone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Visualizing the Mechanisms
To better understand the biological context of these assays, the following diagrams illustrate a key signaling pathway often modulated by anti-inflammatory compounds and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloro-3-formylchromone: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-chloro-3-formylchromone, a compound commonly used in pharmaceutical development and fluorescent probe synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle the disposal of this chemical with care due to its irritant properties. This guide offers a direct, procedural framework for its safe management from point of generation to final disposal.
Key Safety and Handling Data
Proper handling and disposal of this compound are predicated on understanding its inherent hazards. The following table summarizes critical safety information.
| Property | Value | Source |
| Physical State | Solid (Light yellow to yellow to orange powder to crystal) | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][3][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [2][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[6]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[5]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a respirator with a particulate filter (e.g., N95).[5][6]
-
Work Area: Conduct all handling and disposal preparations within a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2][3]
2. Waste Segregation and Container Selection:
-
Waste Classification: this compound should be disposed of as a solid hazardous chemical waste.
-
Container Choice: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.[7][8] The original product container, if empty and in good condition, is an excellent choice.[9]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[8][10] The label must clearly state "Hazardous Waste" and identify the contents as "this compound." All constituents and their approximate concentrations must be listed if it is a mixed waste.[11]
3. Waste Accumulation and Storage:
-
Collection: Carefully transfer the solid this compound waste into the designated container. Avoid generating dust. For any materials contaminated with the chemical, such as gloves or weighing papers, these should also be placed in the solid chemical waste container.[7]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][8] Do not overfill the container; leave at least 10% headspace to allow for expansion.[7][12]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of waste generation.[1][2] This area must be under the control of the laboratory personnel.
-
Segregation in SAA: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.[10][11]
4. Request for Disposal:
-
Scheduling Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[1][3]
-
Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.
5. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" when all contents have been removed by normal laboratory practices.
-
The empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9][13]
-
After triple-rinsing and allowing it to air dry, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[3][13]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 11. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety and Handling Guide for 2-Amino-6-chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-6-chloro-3-formylchromone (CAS No. 68301-77-9). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is utilized in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and fluorescent materials.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.
GHS Classification:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Skin Sensitization (Category 1)
Signal Word: Danger
Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin.
-
H317: May cause an allergic skin reaction.
Physical and Chemical Properties
| Property | Value |
| Synonyms | 2-Amino-6-chlorochromone-3-carboxaldehyde, 2-Amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2] |
| Molecular Formula | C₁₀H₆ClNO₃[1] |
| Molecular Weight | 223.61 g/mol [1] |
| Appearance | Light yellow to yellow to orange powder to crystal[1] |
| Melting Point | 290 °C (decomposes)[1][2] |
| Storage | Store at room temperature in a tightly closed, dry, and well-ventilated place.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as the substance is toxic and can cause allergic reactions.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and splashes.[3][4] |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is required. | To prevent inhalation of the powdered compound.[5] |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural workflow for the safe handling of this compound.
1. Preparation:
-
Engineering Controls: All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood to contain any potential contamination.[5]
2. Weighing and Transferring:
-
Perform all weighing and transferring operations within the fume hood.
-
Use a tared weigh boat or paper to handle the solid.
-
Handle the container and compound carefully to avoid generating dust.[4]
-
When preparing solutions, slowly add the solvent to the pre-weighed solid to prevent splashing and minimize dust dispersal.[4]
3. Experimental Procedures:
-
Conduct all reactions and manipulations involving this compound within the fume hood.
-
Keep containers tightly closed when not in use.
4. Post-Handling and Cleanup:
-
Decontamination: After use, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
| Situation | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Call a physician immediately.[2] If skin irritation or rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. |
| Spill | Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the affected area. Do not let the product enter drains. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[5] These items should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Unused Product and Contaminated Solutions: Unused solid compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain. Collect in a compatible, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[6] Follow all federal, state, and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
